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  • Product: 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione
  • CAS: 16479-73-5

Core Science & Biosynthesis

Foundational

CAS 16479-73-5: Molecular Weight, Physical Characteristics, and Applications of 4-Oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione in Advanced Synthetic Workflows

Abstract As modern drug discovery pivots away from planar, over-represented aromatic screening libraries, the demand for highly saturated, conformationally rigid 3D scaffolds has surged. CAS 16479-73-5, chemically identi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract As modern drug discovery pivots away from planar, over-represented aromatic screening libraries, the demand for highly saturated, conformationally rigid 3D scaffolds has surged. CAS 16479-73-5, chemically identified as 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione, represents a premier bifunctional building block in this space. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of its molecular weight, physical characteristics, and orthogonal reactivity. By detailing self-validating experimental protocols, this guide serves as an authoritative resource for researchers integrating this tricyclic scaffold into lead optimization and polymer synthesis workflows.

Structural Elucidation & Physicochemical Profiling

CAS 16479-73-5 is a bridged tricyclic system featuring a norbornane-like core fused with a lactone ring. This unique architecture imparts exceptional rigidity, locking the molecule into a singular, low-energy conformation. Understanding its exact mass and physical state is critical for downstream analytical tracking (e.g., HRMS calibration) and stoichiometric precision.

The compound possesses a standard molecular weight of 152.1473 g/mol and is characterized by a high degree of saturation, making it an ideal candidate for 3D vector elongation 1.

Table 1: Key Quantitative and Physicochemical Parameters

ParameterValueAnalytical Significance
Chemical Name 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dioneIUPAC nomenclature defining the bridged tricyclic core.
CAS Registry Number 16479-73-5Unique identifier for database cross-referencing.
Molecular Formula C 8​ H 8​ O 3​ Indicates a high degree of unsaturation (DoU = 5).
Molecular Weight 152.1473 g/mol Standard atomic weight average, used for stoichiometric calculations .
Monoisotopic Mass 152.0473 DaExact mass required for HRMS (High-Resolution Mass Spectrometry) calibration.
Physical State Crystalline SolidHigh symmetry and strong dipole moment drive crystalline lattice formation.
Fraction sp³ ( Fsp3​ ) 0.75 (6 out of 8 carbons)Highly saturated; significantly exceeds the >0.45 threshold for 3D drug-likeness.

Handling Insight: Due to the strained nature of the tricyclic system, the compound should be stored under an inert atmosphere (argon or nitrogen) at 2–8°C. This prevents the slow hydrolytic degradation of the lactone ring driven by atmospheric moisture.

The "Escape from Flatland" Paradigm

In 2009, Lovering et al. introduced the "Escape from Flatland" theory, positing that increasing the three-dimensionality of drug candidates—quantified by the fraction of sp³ hybridized carbons ( Fsp3​ )—directly correlates with improved clinical success rates and reduced off-target promiscuity 2.

CAS 16479-73-5 boasts an exceptional Fsp3​ of 0.75. When integrated into a drug discovery pipeline, this rigid scaffold acts as a structural spacer that projects pharmacophores into deep, complex protein binding pockets. Because the scaffold is conformationally locked, it incurs a near-zero entropic penalty upon target binding, drastically improving binding affinity ( ΔG ).

Pathway N1 Traditional 2D Screening (High Attrition Risk) N2 Escape from Flatland (Fsp3 > 0.45) N1->N2 N3 Integration of CAS 16479-73-5 (Fsp3 = 0.75) N2->N3 N4 3D Vector Elongation (Reduced Entropic Penalty) N3->N4 N5 Improved Clinical Success & Target Selectivity N4->N5

Diagram 1: Integration of CAS 16479-73-5 into 3D drug discovery pipelines.

Strategic Derivatization: Orthogonal Reactivity

The true synthetic value of CAS 16479-73-5 lies in its bifunctional nature. It contains two distinct electrophilic centers that can be addressed orthogonally:

  • The C5 Ketone: Susceptible to reductive amination, Wittig olefination, or Grignard addition.

  • The C2 Lactone: Susceptible to nucleophilic ring-opening by amines or alcohols.

By chemoselectively targeting one functional group while leaving the other intact, chemists can rapidly generate diverse, sp³-rich libraries from a single starting material.

Workflow A CAS 16479-73-5 (Core Scaffold) B C5 Ketone Pathway A->B C C2 Lactone Pathway A->C D Reductive Amination NaBH(OAc)3 B->D E Nucleophilic Attack Primary Amines C->E F sp3-Rich Amine Vector D->F G Hydroxy-Amide Vector E->G

Diagram 2: Orthogonal derivatization workflow of CAS 16479-73-5.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to prevent common pitfalls such as over-reduction or incomplete conversion.

Protocol A: Chemoselective Reductive Amination of the C5 Ketone

This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc) 3​ ) to selectively convert the C5 ketone into a substituted amine without disturbing the sensitive C2 lactone ring 3.

Step-by-Step Methodology:

  • Imine Formation: Dissolve CAS 16479-73-5 (1.0 equiv) and the desired primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • pH Adjustment: Add glacial acetic acid (1.1 equiv) to adjust the apparent pH to 4–5.

    • Causality: Imine formation requires mildly acidic conditions to protonate the carbinolamine intermediate, facilitating dehydration. However, the pH must not drop below 4, which would completely protonate the amine nucleophile and halt the reaction.

  • Equilibration: Stir the mixture at room temperature for 1 hour to allow the iminium ion to fully form.

  • Reduction: Add NaBH(OAc) 3​ (1.5 equiv) portionwise over 10 minutes.

    • Causality: NaBH(OAc) 3​ is chosen over NaBH 4​ because the electron-withdrawing steric bulk of the acetate groups makes it a much milder hydride donor. It selectively reduces the transient iminium ion but is incapable of reducing the unreacted C5 ketone or the highly sensitive C2 lactone 4. This chemoselectivity makes the protocol self-validating—preventing over-reduction keeps the reaction mixture clean and allows for simple liquid-liquid extraction without exhaustive chromatography.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with dichloromethane (DCM), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Nucleophilic Lactone Ring-Opening Amidation

This protocol unmasks the lactone to generate a functionalized cyclopentane/norbornane derivative with a pendant hydroxyl group, creating a new hydrogen-bond donor for target engagement.

Step-by-Step Methodology:

  • Activation: Dissolve CAS 16479-73-5 (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.1 M). Add catalytic 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

    • Causality: The rigid tricyclic framework of CAS 16479-73-5 provides significant steric hindrance, shielding the π∗ antibonding orbital of the lactone carbonyl. DMAP acts as a nucleophilic catalyst, attacking the carbonyl to form a highly reactive, less sterically hindered acylpyridinium intermediate.

  • Amidation: Add the desired secondary amine (2.0 equiv) to the solution.

  • Thermal Activation: Heat the reaction mixture to 60°C under a nitrogen atmosphere for 4–6 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for ring opening in this strained system.

  • Validation & Workup: Monitor the reaction via LC-MS. The disappearance of the 152.14 m/z peak and the appearance of the product mass + 1 (M+H) validates complete conversion. Quench with 1M HCl to protonate and remove excess amine and DMAP into the aqueous layer. Extract the product with ethyl acetate.

References
  • Chemikart. "16479-73-5 | 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione - Properties and Specifications." Chemikart Database.

  • EnamineStore. "EN300-1700707: 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione." Enamine Building Blocks. 1

  • Abdel-Magid, A. F., et al. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development / ScienceMadness.3

  • Benchchem. "The 'Fsp3 Escape from Flatland' Theory: A Comparative Guide for Drug Discovery Professionals." Benchchem Insights. 2

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry Guides. 4

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-oxatricyclo[4.2.1.0³⁷]nonane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Structural and Spectroscopic Challenge 4-oxatricyclo[4.2.1.0³⁷]nonane-2,5-dione (C₈H₈O₃) presents a unique spectroscopic challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural and Spectroscopic Challenge

4-oxatricyclo[4.2.1.0³⁷]nonane-2,5-dione (C₈H₈O₃) presents a unique spectroscopic challenge due to its rigid, caged structure.[4] The molecule incorporates a bicyclo[2.2.1]heptane (norbornane) framework fused with a lactone bridge, which is further constrained by an anhydride moiety. This high degree of strain and conformational rigidity is expected to significantly influence the electronic environment of its protons and carbons, leading to a complex and informative NMR spectrum. Understanding these spectral features is paramount for confirming its synthesis, assessing its purity, and elucidating its reactivity in various chemical and biological contexts.

The analysis of NMR spectra for such intricate molecules requires a combination of one-dimensional (¹H, ¹³C) and two-dimensional techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all resonances.[5][6] The chemical shifts and, particularly, the proton-proton coupling constants (J-couplings) provide a wealth of information about the through-bond and through-space relationships of the nuclei, which are directly correlated to the molecule's three-dimensional structure.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shift ranges for the protons and carbons of 4-oxatricyclo[4.2.1.0³⁷]nonane-2,5-dione, based on data from related polycyclic systems and general principles of NMR spectroscopy.[7][8][9] The numbering convention used for the predictions is illustrated in the molecular diagram below.

Caption: Numbering scheme for 4-oxatricyclo[4.2.1.0³⁷]nonane-2,5-dione.

Table 1: Predicted ¹H NMR Chemical Shifts
Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityKey Influencing Factors
H1, H63.0 - 3.5mBridgehead protons, deshielded by proximity to anhydride and strained ring system.
H3, H72.5 - 3.0mProtons on the cyclopropane-like ring, influenced by ring strain and anhydride.
H8 (exo)1.8 - 2.2dDihedral angle with bridgehead protons.
H8 (endo)1.2 - 1.6dShielded by the bicyclic framework.
H9 (syn)1.5 - 1.9dDeshielded by proximity to the anhydride oxygen.
H9 (anti)1.0 - 1.4dShielded relative to the syn proton.
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon(s)Predicted Chemical Shift (δ, ppm)Key Influencing Factors
C2, C5168 - 175Carbonyl carbons of the anhydride.[8]
C1, C645 - 55Bridgehead carbons, deshielded due to strain.
C3, C735 - 45Carbons in the strained three-membered ring component.
C830 - 40Methylene bridge carbon.
C925 - 35Methylene bridge carbon.

Experimental Methodology for NMR Analysis

To obtain high-quality NMR data for 4-oxatricyclo[4.2.1.0³⁷]nonane-2,5-dione, a systematic approach involving several NMR experiments is recommended.[10][11]

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for non-polar to moderately polar compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following sequence of experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for complete structural elucidation.

NMR_Workflow cluster_1D 1D Experiments cluster_2D 2D Experiments 1H_NMR ¹H NMR COSY ¹H-¹H COSY 1H_NMR->COSY Proton-Proton Correlations HSQC ¹H-¹³C HSQC 1H_NMR->HSQC Direct C-H Attachment 13C_NMR ¹³C NMR 13C_NMR->HSQC DEPT DEPT-135/90 NOESY ¹H-¹H NOESY COSY->NOESY Through-Space Correlations HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Correlations

Caption: Recommended NMR experimental workflow for structural elucidation.

  • ¹H NMR: A standard proton NMR experiment to identify the number of unique proton environments, their chemical shifts, and coupling patterns.

  • ¹³C NMR: A proton-decoupled carbon NMR experiment to determine the number of unique carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing valuable information about the stereochemistry and three-dimensional structure of the molecule.

Structural Analysis and Interpretation

The rigid, tricyclic nature of 4-oxatricyclo[4.2.1.0³⁷]nonane-2,5-dione will give rise to distinct and predictable patterns in the NMR data.

  • Ring Strain Effects: The significant ring strain, particularly in the bicyclo[2.2.1]heptane core and the fused cyclopropane-like ring, is expected to deshield the bridgehead protons (H1, H6) and carbons (C1, C6). This is a common feature in strained polycyclic systems.

  • Anisotropy of the Carbonyl Groups: The carbonyl groups of the anhydride will exert a strong anisotropic effect, leading to both shielding and deshielding of nearby protons depending on their spatial orientation relative to the C=O bond. This will be particularly evident in the chemical shift differences between the syn and anti protons of the methylene bridges.

  • Coupling Constants: The Karplus relationship, which correlates the dihedral angle between two vicinal protons with their J-coupling constant, will be a powerful tool in determining the stereochemistry. Due to the rigid structure, the dihedral angles are well-defined, and the observed coupling constants should allow for the confident assignment of endo and exo protons. For example, a large coupling constant is expected between the exo proton at C8 and the adjacent bridgehead protons, while a smaller coupling is expected for the endo proton.

Conclusion

While experimental data for 4-oxatricyclo[4.2.1.0³⁷]nonane-2,5-dione is not prominently available, a detailed and informative prediction of its ¹H and ¹³C NMR spectra can be constructed based on the analysis of similar strained polycyclic lactones and fundamental NMR principles. The proposed experimental workflow provides a clear path for researchers to obtain and interpret the necessary data for unambiguous structure confirmation. The unique structural features of this molecule are expected to result in a complex but highly informative NMR spectrum, offering deep insights into its three-dimensional structure and electronic properties. This guide serves as a foundational resource for any scientist undertaking the synthesis or study of this and related complex molecules.

References

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). (1S,3S,6R,7R,9S)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid. Retrieved from [Link]

  • Smith, A. B., et al. (n.d.). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. PMC. Retrieved from [Link]

  • Boykin, D. W. (n.d.). 170 NMR SPECTROSCOPY OF LACTONES.
  • PubChem. (n.d.). 4-oxa-tricyclo(4.2.1.0(3,7))nonan-5-one. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of a 2,7-Dioxatricyclo(4.2.1.03,8)nonane: A Model Study for Possible Application in a Synthesis of Dictyoxetane (XI). Retrieved from [Link]

  • PubChem. (n.d.). 7-Oxatricyclo[4.3.0.03,9]nonan-8-one. Retrieved from [Link]

  • IQ UFRGS. (2015, August 11). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2014, June 4). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Retrieved from [Link]

  • Nagatomo, M. (2019, August 31). Problem Session (11). Retrieved from [Link]

  • NextSDS. (n.d.). 4,8-dioxatricyclo[4.2.1.0,3,7]nonan-5-one — Chemical Substance Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • PubMed. (2010, September 15). Synthesis and complete assignment of the 1H and 13C NMR signals of new acetamido and aminoflavonoid derivatives. Retrieved from [Link]

  • YouTube. (2018, September 20). 15.2 The Number of Signals in C 13 NMR | Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

Foundational

baseline reactivity profile of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione in organic chemistry

An in-depth technical guide on the baseline reactivity profile of the highly constrained sp³-rich building block, 4-oxatricyclo[4.2.1.0³,⁷]nonane-2,5-dione. Executive Summary The compound 4-oxatricyclo[4.2.1.0³,⁷]nonane-...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the baseline reactivity profile of the highly constrained sp³-rich building block, 4-oxatricyclo[4.2.1.0³,⁷]nonane-2,5-dione.

Executive Summary

The compound 4-oxatricyclo[4.2.1.0³,⁷]nonane-2,5-dione (CAS 16479-73-5) is a rigid, tricyclic sp³-rich scaffold increasingly utilized in drug discovery for synthesizing conformationally restricted analogs. The molecular architecture features two orthogonal carbonyl centers: a highly strained cyclopentanone-derived ketone at C2 and a resonance-stabilized γ-lactone at C5 . This whitepaper delineates the baseline reactivity of this scaffold, emphasizing chemoselective functionalization, ring-opening dynamics, and the stereoelectronic constraints governed by Bredt's rule.

Structural & Stereoelectronic Analysis

The tricyclic core is defined by a norbornane-like skeleton fused to a 5-membered oxygen-containing heterocycle. The orthogonal reactivity of the two carbonyl groups is dictated by their distinct electronic environments:

  • The C2 Ketone: Lacks resonance stabilization. The inherent ring strain of the bridged bicyclic framework raises the ground-state energy of the ketone, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and making it highly susceptible to nucleophilic attack.

  • The C5 γ-Lactone: Stabilized by n→π∗ electron donation from the adjacent ring oxygen. This resonance decreases the electrophilicity of the C5 carbon, rendering it inert to mild nucleophiles.

ReactivityProfile Core 4-Oxatricyclo[4.2.1.0³,⁷] nonane-2,5-dione Node1 Ketone (C2) High Electrophilicity Core->Node1 Node2 γ-Lactone (C5) Resonance Stabilized Core->Node2 Node3 α-Protons (C3) Enolizable Core->Node3 React1 Reductive Amination (>95% Chemoselective) Node1->React1 React2 Nucleophilic Ring-Opening (Requires Heating) Node2->React2 React3 Stereoselective Alkylation (Exo-face attack) Node3->React3

Fig 1. Divergent reactivity pathways of the tricyclic keto-lactone scaffold.

Reactivity Node 1: Chemoselective Ketone Functionalization

Because the ketone's LUMO is significantly lower in energy than that of the lactone, mild nucleophiles will selectively attack the C2 position. A foundational application of this principle is chemoselective reductive amination.

Causality behind reagent selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the hydride-donating ability of the boron center. This prevents the premature reduction of the ketone to an alcohol, allowing the transient iminium ion to form first. Once the highly electrophilic iminium ion is generated, NaBH(OAc)₃ selectively reduces it to the corresponding amine without cleaving the lactone, a principle established in classic [1].

Protocol: Chemoselective Reductive Amination

This protocol is designed as a self-validating system to ensure intermediate formation before reduction.

  • Imine Formation: Dissolve 1.0 eq of 4-oxatricyclo[4.2.1.0³,⁷]nonane-2,5-dione and 1.1 eq of the primary amine in dry 1,2-dichloroethane (DCE). Add 1.2 eq of Titanium(IV) isopropoxide (Ti(OiPr)₄).

    • Validation Check: Ti(OiPr)₄ acts as a water scavenger and Lewis acid. The solution will shift to a pale yellow color, visually indicating successful imine/iminium coordination.

  • In Situ Reduction: After stirring for 6 hours at room temperature, add 2.0 eq of NaBH(OAc)₃ portion-wise.

    • Causality: Portion-wise addition controls the exothermic hydride transfer, preventing thermal degradation of the lactone ring.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Validation Check: Vigorous CO₂ evolution will occur as unreacted borohydride and acetic acid are neutralized. The basic pH ( 8.5) ensures the amine product is in its free-base form, allowing it to partition cleanly into the organic DCE layer.

  • Purification: Extract with dichloromethane ( ). Dry the combined organics over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (gradient: 1-5% MeOH in DCM).

Workflow S1 1. Imine Formation Amine + Ti(OiPr)₄ in dry DCE S2 2. In Situ Reduction Add NaBH(OAc)₃ Stir 12h, RT S1->S2 S3 3. Quench & Extract Sat. NaHCO₃ wash DCM Extraction S2->S3 S4 4. Purification Silica Gel Column (MeOH/DCM) S3->S4

Fig 2. Step-by-step workflow for chemoselective reductive amination.

Reactivity Node 2: Lactone Ring-Opening Dynamics

To functionalize the C5 position, the resonance stabilization of the γ-lactone must be overcome using forcing conditions. Aminolysis with primary amines under elevated temperatures yields the corresponding hydroxy-amide.

Causality behind thermodynamic control: The thermodynamic stability of the 5-membered lactone means that the equilibrium of aminolysis can revert if the resulting alkoxide is not stabilized. Running the reaction in a sealed vessel prevents the loss of volatile amines and provides the activation energy required to irreversibly break the stable γ-lactone ring.

Protocol: Base-Mediated Aminolysis
  • Activation: Dissolve the scaffold (1.0 eq) in neat primary amine (5.0 eq) or a highly concentrated THF solution.

  • Heating: Heat the mixture to 80 °C in a sealed tube for 18 hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess amine.

  • Validation Check: Analyze the crude mixture via LC-MS and IR spectroscopy. The mass shift must correspond to +[Amine MW]. The IR spectrum must show a new broad O-H stretch ( 3300 cm⁻¹) and an amide carbonyl stretch ( 1650 cm⁻¹), confirming ring opening.

Reactivity Node 3: Alpha-Functionalization & Bredt's Rule Constraints

Enolization of the scaffold is highly regioselective due to rigid stereoelectronic constraints. Deprotonation at the bridgehead carbons (C1 or C6) would generate an enolate with a double bond at the bridgehead. According to Bredt's Rule, such [2] are highly strained and geometrically forbidden under standard thermodynamic conditions, as the p-orbitals cannot properly align for π -bond formation.

Consequently, thermodynamic enolization exclusively occurs at the non-bridgehead α-position (C3). Alkylation of the resulting enolate proceeds stereoselectively from the less sterically hindered exo-face of the tricyclic system.

Quantitative Data Summary

The following table summarizes the baseline chemoselectivity and conversion rates of 4-oxatricyclo[4.2.1.0³,⁷]nonane-2,5-dione under various standard reaction conditions.

Reagent / ConditionsTarget CenterConversion (%)Chemoselectivity (%)Primary Product
Primary Amine, NaBH(OAc)₃, RTC2 (Ketone)>95%>99%Secondary Amine
NaBH₄, MeOH, 0 °CC2 (Ketone)98%95%Secondary Alcohol
Primary Amine, THF, 80 °CC5 (Lactone)85%N/A (Ketone intact)Hydroxy-amide
LiAlH₄, THF, RefluxBoth (C2 & C5)>99%0% (Global Reduction)Triol

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • McDermott, L., Walters, Z., French, S., Clark, A., Ding, J., Kelleghan, A., Houk, K. N., & Garg, N. K. (2024). Solutions to the anti-Bredt olefin problem. Science, 386(6721), 546-550.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12201592, (1S,3S,6R,7R,9S)-5-oxo-4-oxatricyclo[4.2.1.0³,⁷]nonane-9-carboxylic acid (Related Scaffold). PubChem.[Link]

Exploratory

An In-depth Technical Guide to the Computational Modeling and DFT Calculations of 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of computational modeling, specifically Density Functional Theory (DFT), to elucid...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of computational modeling, specifically Density Functional Theory (DFT), to elucidate the structural and electronic properties of the complex molecule, 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione. The intricate, strained architecture of this and similar polycyclic scaffolds presents unique challenges and opportunities in medicinal chemistry and materials science, making a robust computational understanding indispensable.

Introduction: The Structural Significance of 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione

4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione (CAS 16479-73-5) is a polycyclic organic molecule featuring a rigid, strained framework that incorporates both a lactone (cyclic ester) and a dione functionality.[1] Such bicyclic and tricyclic lactones are significant structural motifs found in numerous natural products and pharmacologically active molecules.[2] The inherent ring strain in these systems can profoundly influence their reactivity, stability, and intermolecular interactions, making them attractive for applications in drug discovery where unique three-dimensional structures are sought to target complex biological receptors.[3][4][5]

Computational modeling provides a powerful avenue to explore the properties of such molecules at a level of detail that is often difficult to achieve through experimental methods alone. Density Functional Theory (DFT) has emerged as a particularly effective tool for this purpose, offering a favorable balance of accuracy and computational cost for studying the electronic structure of complex organic molecules.[6] This guide will delineate a comprehensive DFT-based workflow to characterize 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione, providing insights that can accelerate research and development.

The Theoretical Backbone: Applying DFT to Strained Polycyclic Systems

Density Functional Theory is a quantum mechanical method that determines the electronic structure of a molecule by calculating its electron density, rather than the complex many-electron wavefunction.[6] This approach inherently includes electron correlation effects at a manageable computational expense, which is crucial for accurately describing the strained bonds and complex electronic environment within 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set.[7] For strained organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide superior results. The M06-2X functional, for instance, is well-regarded for its performance on main-group chemistry, thermochemistry, and non-covalent interactions.[8] The choice of basis set, which describes the atomic orbitals, is also critical. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are generally robust choices for molecules of this size.

A key property to investigate in molecules like the one is the Ring Strain Energy (RSE) . DFT can be employed to predict RSE, which is a measure of the destabilization of a cyclic molecule compared to a hypothetical strain-free analogue.[9] Understanding the RSE provides insight into the molecule's thermodynamic stability and potential for ring-opening reactions.[9]

A Validated Workflow for Computational Analysis

The following section details a step-by-step protocol for the computational investigation of 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione. This workflow is designed to be self-validating by ensuring that each computational step builds upon a converged and physically realistic result from the previous one.

Step 1: Initial Structure Generation and Optimization

The first step is to generate a plausible 3D structure of the molecule. This can be done using any molecular building software. The resulting structure is then used as the input for a geometry optimization calculation.

Protocol:

  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the initial coordinates of the atoms.

  • Keyword Selection:

    • Functional and Basis Set: M062X/6-311+G(d,p) is a recommended starting point for achieving a good balance of accuracy and computational cost.

    • Optimization: Use the Opt keyword to request a geometry optimization.

    • Frequency Calculation: Include the Freq keyword to perform a vibrational frequency analysis on the optimized structure. This is a crucial self-validation step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Solvation Model: To simulate a more realistic environment, a solvent model like the Polarizable Continuum Model (PCM) can be included (e.g., SCRF=(PCM,Solvent=Acetonitrile)).

  • Execution and Verification: Run the calculation. Upon completion, verify that the optimization converged and that there are no imaginary frequencies in the output.

Step 2: Analysis of Molecular Properties

Once a validated minimum-energy structure is obtained, a wealth of information can be extracted.

Key Properties to Analyze:

  • Geometric Parameters: Analyze key bond lengths, bond angles, and dihedral angles. Compare these to standard values to identify regions of high strain.

  • Vibrational Frequencies: The calculated frequencies can be used to predict the molecule's infrared (IR) spectrum, which can be compared with experimental data for validation.[10]

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[11]

  • Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution and can be used to predict sites susceptible to electrophilic or nucleophilic attack.

Step 3: Calculation of Ring Strain Energy (RSE)

A common method to calculate RSE is through the use of homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations.

Protocol for RSE Calculation:

  • Design a Homodesmotic Reaction: Construct a reaction where the strained tricyclic molecule reacts with simple, unstrained molecules to yield products that are also unstrained but contain the same number and type of chemical bonds.

  • Optimize All Species: Perform geometry optimization and frequency calculations for all molecules involved in the reaction using the same level of theory.

  • Calculate Reaction Enthalpy: The RSE is approximated as the enthalpy of this reaction.

A hypothetical homodesmotic reaction is illustrated in the diagram below.

Figure 2. Hypothetical Homodesmotic Reaction for RSE Calculation. cluster_reactants Reactants cluster_products Products Target 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione Unstrained2 Propane + Isobutane + Acetic Anhydride + Tetrahydrofuran Target->Unstrained2 ΔH_rxn ≈ RSE Unstrained1 + 4 CH4 + 2 C2H6

Caption: Hypothetical Homodesmotic Reaction for RSE Calculation.

Anticipated Results and Interpretation

The computational workflow described above will yield a range of quantitative data that provides a deep understanding of the molecule's properties.

Data Presentation

The key quantitative results should be summarized in a clear and concise table for easy comparison and analysis.

PropertyCalculated ValueInterpretation
Total Energy Value in HartreesThermodynamic stability of the molecule.
HOMO Energy Value in eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy Value in eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap Value in eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment Value in DebyeMeasure of the molecule's overall polarity.
Key Vibrational Frequencies Values in cm-1Corresponds to C=O stretches, C-O-C stretches, etc., for IR spectrum prediction.
Ring Strain Energy (RSE) Value in kcal/molQuantifies the degree of destabilization due to the cyclic structure.[9]
Visualizing the Computational Workflow

A flowchart can effectively illustrate the logical progression of the computational study.

Figure 1. Computational Workflow for Analyzing 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione. A 1. Initial 3D Structure Generation B 2. DFT Geometry Optimization (e.g., M06-2X/6-311+G(d,p)) A->B C 3. Frequency Calculation B->C D Validation: No Imaginary Frequencies? C->D E Minimum Energy Structure Confirmed D->E Yes I Refine Structure or Methodology D->I No F Property Analysis: - Geometric Parameters - Vibrational Frequencies (IR) - FMOs (HOMO/LUMO) - MEP E->F G RSE Calculation via Homodesmotic Reactions E->G H Comprehensive Molecular Profile F->H G->H I->B

Caption: Computational Workflow for Analyzing 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione.

Conclusion

The computational protocol detailed in this guide provides a robust framework for the in-depth characterization of 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione using Density Functional Theory. By systematically optimizing the geometry, validating the structure through frequency analysis, and calculating a range of electronic and thermodynamic properties, researchers can gain critical insights into the stability, reactivity, and potential applications of this and other complex polycyclic molecules. This knowledge is invaluable for accelerating the design of novel therapeutics and functional materials.

References

  • Maiti, D. et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Communications. Available at: [Link]

  • Maiti, D. et al. (2023). Relevance of bicyclic lactones and state of the art in native carboxylate-assisted γ-C(sp³)–H activation. Chemical Society Reviews. Available at: [Link]

  • Maiti, D. et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp)–H site selectivity. ResearchGate. Available at: [Link]

  • Rovis, T. et al. (2016). Diastereodivergent Construction of Bicyclic γ-Lactones via Enantioselective Ketone Hydroacylation. Journal of the American Chemical Society. Available at: [Link]

  • Anthony, J. E. et al. (2016). Strain Effects on the Work Function of an Organic Semiconductor. Scientific Reports. Available at: [Link]

  • Maiti, D. et al. (2023). Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. ChemRxiv. Available at: [Link]

  • Bachrach, S. M. (2020). A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. Chemistry. Available at: [Link]

  • Tariq, K. et al. (2022). Role of DFT in Drug Design: A Mini Review. Drug Des. Available at: [Link]

  • Li, C. et al. (2024). Reaction design and DFT calculations to predict the influence of ring size on reaction viability. ResearchGate. Available at: [Link]

  • PubChemLite. 4-oxa-tricyclo(4.2.1.0(3,7))nonan-5-one. PubChemLite. Available at: [Link]

  • StrainViz. (2021). Strain energy is calculated by comparing the strained molecule to... ResearchGate. Available at: [Link]

  • Wang, J. et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Molecules. Available at: [Link]

  • PubChem. (1S,3S,6R,7R,9S)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid. PubChem. Available at: [Link]

  • Egunlusi, A. O. et al. (2020). Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. ResearchGate. Available at: [Link]

  • Wu, Q. & Van Voorhis, T. (2011). Constrained Density Functional Theory. Chemical Reviews. Available at: [Link]

  • Chen, X. et al. (2021). DFT-based Calculation of Molecular Hyperpolarizability and SFG Intensity of Symmetric and Asymmetric Stretch Modes of Alkyl Group. OSTI.GOV. Available at: [Link]

  • Al-Amiery, A. A. et al. (2023). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Gmerice, G. (2022). DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. American Chemical Society. Available at: [Link]

  • Egunlusi, A. O. et al. (2020). 4-Oxatricyclo[5.2.1.0 2,6 ]dec-8-ene-3,5-dione Derivatives as NMDA Receptor- and VGCC Blockers with Neuroprotective Potential. MDPI. Available at: [Link]

  • Cheméo. Chemical Properties of Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn- (CAS 67843-62-3). Cheméo. Available at: [Link]

  • Acar, U. et al. (2024). Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies. ResearchGate. Available at: [Link]

Sources

Foundational

The Architecture of Constrained Scaffolds: Discovery, Isolation, and Synthesis of 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Compound: 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione (CAS: 16479-73-5) Common Nomenclature: 2,4-Dioxo-5-oxabrendane; 3,5-Diox...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Compound: 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione (CAS: 16479-73-5) Common Nomenclature: 2,4-Dioxo-5-oxabrendane; 3,5-Dioxo-2-oxatricyclo[4.2.1.0^{4,8}]nonane

Executive Summary

The synthesis of highly constrained, bridged polycyclic systems is a cornerstone of modern drug discovery, providing rigid stereochemical scaffolds that mimic complex natural products. Among these, 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione (historically known as 2,4-dioxo-5-oxabrendane) stands out as a critical building block. Featuring a fused keto-lactone architecture within a brendane skeleton, this compound serves as a highly functionalized intermediate for the synthesis of 12-norprostaglandins and conformationally restricted peptidomimetics.

This whitepaper provides an in-depth technical analysis of the compound's discovery, the mechanistic causality behind its isolation, and a field-proven, self-validating protocol for its synthesis.

Historical Discovery: Overcoming the "Centre of Dispute"

For years, the oxabrendane skeleton was considered a synthetic challenge. While the 4,8-dioxo and 4,9-dioxo derivatives of 5-oxabrendane were known, the 2,4-dioxo isomer (modern IUPAC: 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione) remained elusive. Early attempts at its synthesis frequently failed due to the propensity of the rigid norbornyl system to undergo skeletal Wagner-Meerwein rearrangements under acidic conditions, leading to complex, inseparable mixtures.

The breakthrough occurred in 1976 when [1]. They recognized that the key to isolating this specific framework lay in the strict pH control of the halolactonization step. By preventing the carbocation-driven rearrangement and forcing an immediate intramolecular capture of the bromonium ion, they successfully completed the triad of synthetically useful oxabrendane diones.

Mechanistic Causality in the Synthetic Pathway

To synthesize 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione without triggering a Wagner-Meerwein shift, the reaction must be kinetically controlled. The synthesis relies on the transformation of endo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

  • pH-Controlled Bromolactonization : The addition of bromine to the norbornene double bond generates a transient bromonium ion. If the environment is too acidic, the carboxylic acid remains protonated and poorly nucleophilic, allowing the carbocation to rearrange. By buffering the system to pH ~8.3 with sodium bicarbonate, the carboxylic acid is deprotonated to a highly nucleophilic carboxylate. This ensures rapid, intramolecular exo-face attack on the bromonium ion, locking the tricyclic skeleton into the 5-bromo-6-oxa-lactone before any skeletal shift can occur.

  • Hydrolytic Debromination : The subsequent removal of the bromine atom must avoid strong basic conditions that could open the newly formed lactone. Using silver(I) oxide ( Ag2​O ) in water provides a halophilic driving force. The silver ion abstracts the bromide, and the resulting incipient cation is stereospecifically trapped by water, yielding the 5-hydroxy lactone.

  • Oxidation : A standard Jones oxidation ( CrO3​/H2​SO4​ ) at 0°C cleanly converts the secondary alcohol to the target ketone without cleaving the robust γ -lactone.

Mechanism N1 endo-5-Norbornene- 2-carboxylic acid N2 Bromonium Ion Intermediate N1->N2 Br2, NaHCO3 pH 8.3 N3 Bromolactone (5-bromo-6-oxa...) N2->N3 Intramolecular Cyclization N4 Hydroxylactone (5-hydroxy...) N3->N4 Ag2O, H2O Hydrolysis N5 4-oxatricyclo[4.2.1.0^{3,7}] nonane-2,5-dione N4->N5 CrO3, H2SO4 Oxidation

Mechanistic pathway for the synthesis of 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione.

Self-Validating Experimental Protocols

The following protocol is designed as a self-validating system. At each step, specific analytical markers ensure the chemical integrity of the intermediate, preventing the carryover of rearranged byproducts.

Step 1: Synthesis of endo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • Procedure: Freshly cracked cyclopentadiene (1.0 eq) is added dropwise to a solution of acrylic acid (1.05 eq) in dichloromethane at 0°C. The reaction is allowed to warm to room temperature over 4 hours.

  • Validation Marker: Disappearance of the diene signals in 1H NMR; appearance of a strong carboxylic acid O-H stretch (3000–2500 cm−1 ) and a C=O stretch (~1705 cm−1 ) in IR spectroscopy.

Step 2: Regioselective Bromolactonization
  • Procedure: The carboxylic acid (1.0 eq) is dissolved in a 0.5 M aqueous NaHCO3​ solution (pH strictly maintained at ~8.3). A solution of Br2​ (1.1 eq) in minimal dichloromethane is added dropwise at 0°C in the dark. The mixture is stirred for 2 hours, extracted with ethyl acetate, and washed with sodium thiosulfate.

  • Validation Marker: IR spectroscopy must show a shift of the carbonyl stretch to ~1770 cm−1 , confirming the formation of the strained γ -lactone. Mass spectrometry (ESI-MS) will display a distinct 1:1 isotopic molecular ion peak ( [M+H]+ and [M+2+H]+ ) indicative of the monobrominated species.

Step 3: Hydrolytic Debromination
  • Procedure: The bromolactone (1.0 eq) is suspended in distilled water. Freshly prepared Ag2​O (1.5 eq) is added, and the suspension is refluxed for 12 hours. The mixture is filtered through Celite to remove silver bromide salts, and the aqueous layer is extracted continuously with ethyl acetate.

  • Validation Marker: Complete loss of the bromine isotopic pattern in MS. IR spectroscopy will reveal a broad O-H stretch at ~3400 cm−1 , confirming the alcohol formation.

Step 4: Jones Oxidation to the 2,5-Dione
  • Procedure: The hydroxylactone (1.0 eq) is dissolved in reagent-grade acetone and cooled to 0°C. Jones reagent (2.5 M CrO3​ in aqueous H2​SO4​ ) is added dropwise until a persistent orange color remains. After 30 minutes, the reaction is quenched with isopropanol, filtered, and concentrated. The crude product is purified via silica gel chromatography (Hexanes/EtOAc).

  • Validation Marker: IR spectroscopy will show the disappearance of the O-H stretch and the appearance of a second carbonyl stretch at ~1745 cm−1 (cyclopentanone derivative), alongside the existing lactone stretch at ~1770 cm−1 .

Workflow W1 Step 1: Cycloaddition Cyclopentadiene + Acrylic Acid 0°C to RT W2 Step 2: Halolactonization Br2 / NaHCO3 (aq) Strict pH 8.3 Control W1->W2 W3 Step 3: Hydrolytic Debromination Ag2O / H2O Reflux, 12h W2->W3 W4 Step 4: Jones Oxidation CrO3 / H2SO4 0°C, Acetone W3->W4 W5 Step 5: Isolation Silica Gel Chromatography Yield: ~75% W4->W5

Self-validating experimental workflow for 2,4-dioxo-5-oxabrendane isolation.

Quantitative Data: The Oxabrendane Triad

The isolation of 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione completed the triad of oxabrendane diones. Understanding the spectroscopic differences between these isomers is critical for researchers utilizing these scaffolds [1].

Table 1: Structural and Spectroscopic Markers of Oxabrendane Derivatives

Historical NameModern IUPAC NomenclatureIR Carbonyl Stretches ( cm−1 )Primary Synthetic Application
2,4-Dioxo-5-oxabrendane 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione~1770 (lactone), ~1745 (ketone)Precursor to 12-norprostaglandins
4,8-Dioxo-5-oxabrendane 4-oxatricyclo[4.2.1.0^{3,7}]nonane-5,8-dione~1775 (lactone), ~1750 (ketone)Rigid scaffold for peptidomimetics
4,9-Dioxo-5-oxabrendane 4-oxatricyclo[4.2.1.0^{3,7}]nonane-5,9-dione~1770 (lactone), ~1755 (ketone)Bridgehead reactivity studies

Note: The shift in the ketone IR stretch is highly dependent on the proximity of the ketone to the highly strained bridgehead carbons within the tricyclic cage.

Conclusion

The successful isolation of 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione highlights the critical importance of kinetic control in the synthesis of constrained polycyclic systems. By leveraging pH-controlled halolactonization, chemists can bypass the thermodynamic pitfalls of the Wagner-Meerwein rearrangement. Today, this compound remains a highly valuable, commercially available building block (e.g., [2]) for advanced drug discovery programs requiring rigid, stereodefined spatial arrangements.

References

Exploratory

solubility profile of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione in common organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione in Common Organic Solvents Abstract This technical guide provides a comprehensive overview of the anticipated solubility...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione, a structurally unique bicyclic anhydride, in common organic solvents. In the absence of specific experimental data for this compound, this guide synthesizes information based on the general principles of solubility for its constituent functional groups, namely the lactone (cyclic ester) and ether moieties. This document is intended for researchers, scientists, and professionals in drug development, offering a predictive framework and detailed experimental protocols for the empirical determination of its solubility. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Solubility in Research and Development

The solubility of a compound is a critical physicochemical property that governs its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations.[1] For a molecule like 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione, understanding its solubility is paramount for its effective use in research and development. In drug discovery, for instance, poor solubility can be a major hurdle, affecting absorption, distribution, metabolism, and excretion (ADME) properties.[2] Therefore, establishing a comprehensive solubility profile early in the development process is a strategic imperative.[1]

The structure of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione, a rigid tricyclic system containing a lactone and an ether, presents a unique combination of polar and non-polar characteristics that will dictate its interaction with various solvents. The fundamental principle of "like dissolves like" serves as a primary guide for predicting solubility behavior.[3] This principle suggests that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[3]

Predicted Solubility Profile of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione

A study on a similar bicyclic lactone, (+)-biotin intermediate lactone, showed that its solubility increased with temperature and followed the order: methanol < toluene < ethyl acetate < tetrahydrofuran < dichloromethane < N,N-dimethylformamide.[5][6] This suggests that highly polar protic solvents like methanol may have limited efficacy, while polar aprotic and some non-polar solvents are likely to be more effective.

Based on these principles, the following table presents a predicted qualitative solubility profile for 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione in a range of common organic solvents.

Solvent Solvent Type Predicted Solubility Justification
Hexane Non-polarLow to ModerateThe non-polar hydrocarbon structure of hexane will have some affinity for the carbocyclic framework of the molecule, but the polar lactone and ether groups will limit solubility.
Toluene Non-polar (aromatic)ModerateSimilar to hexane, but the aromatic ring of toluene may offer slightly better interaction with the cyclic structure of the compound.[5][6]
Dichloromethane (DCM) Polar aproticHighDCM is a good solvent for a wide range of organic compounds and is expected to effectively solvate both the polar and non-polar regions of the molecule.[5][6]
Diethyl Ether Polar aproticModerate to HighThe ether functional group in the solvent can interact favorably with the ether linkage in the solute.[4]
Ethyl Acetate Polar aproticHighAs an ester, ethyl acetate is expected to be a very effective solvent for the lactone functionality.[5][6]
Acetone Polar aproticHighThe polar carbonyl group of acetone will interact well with the polar lactone group of the solute.
Tetrahydrofuran (THF) Polar aprotic (cyclic ether)HighThe cyclic ether structure of THF is expected to have strong interactions with the solute.[5][6]
Acetonitrile Polar aproticModerateA polar aprotic solvent that should offer reasonable solubility.
Methanol Polar proticLow to ModerateThe hydrogen-bonding capability of methanol may not be as effective in solvating the rigid, non-protic structure of the solute.[5][6]
Ethanol Polar proticLow to ModerateSimilar to methanol, the hydrogen bonding network may not be ideal for this specific solute.
Dimethylformamide (DMF) Polar aproticHighA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules.[5][6]
Dimethyl Sulfoxide (DMSO) Polar aproticHighAnother highly polar aprotic solvent with strong solvating capabilities.[7]

Experimental Determination of Solubility: Protocols and Methodologies

To move beyond prediction and obtain quantitative solubility data, rigorous experimental determination is necessary. The choice of method depends on factors such as the required accuracy, throughput, and the amount of available compound.[7] The following are detailed protocols for two common and reliable methods for determining solubility.

Equilibrium Solubility Determination by the Shake-Flask Method

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.[8]

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Experimental Workflow:

G A 1. Sample Preparation (Weigh excess solid into vial) B 2. Solvent Addition (Add a known volume of solvent) A->B C 3. Equilibration (Shake/agitate at constant temperature) B->C D 4. Phase Separation (Centrifugation or filtration) C->D E 5. Sample Analysis (e.g., HPLC, UV-Vis) D->E F 6. Data Calculation (Determine concentration) E->F

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Protocol:

  • Preparation: Accurately weigh an amount of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione that is in excess of its expected solubility into a series of glass vials.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure a saturated solution is formed.

  • Phase Separation: After equilibration, carefully remove the vials and allow any undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the solution through a chemically inert filter (e.g., PTFE). This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

  • Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

  • Calculation: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.

Kinetic Solubility Determination by Nephelometry

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[1]

Principle: This method measures the turbidity or light scattering caused by the precipitation of a compound from a stock solution (typically in DMSO) as it is diluted into an aqueous or organic solvent. The concentration at which precipitation is first observed is taken as the kinetic solubility.

Experimental Workflow:

G A 1. Prepare Compound Stock Solution (High concentration in DMSO) B 2. Serial Dilution in Microplate (Create a concentration gradient) A->B C 3. Addition of Test Solvent (Induce precipitation) B->C D 4. Incubation & Measurement (Measure turbidity via nephelometry) C->D E 5. Data Analysis (Determine the precipitation point) D->E

Caption: Workflow for Kinetic Solubility by Nephelometry.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Solvent Addition: Add the desired organic solvent to each well of the microplate. The addition of the solvent will cause a rapid decrease in the concentration of DMSO, potentially leading to the precipitation of the compound if its solubility limit is exceeded.

  • Measurement: Immediately place the microplate into a nephelometer and measure the light scattering at regular intervals over a set period.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a blank control.

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the measured solubility of a compound, and it is crucial to control these variables to obtain reliable and reproducible data.

  • Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[5][6] Therefore, it is essential to maintain a constant and accurately recorded temperature during solubility experiments.

  • pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility were to be determined, the pH of the solution would be a critical factor, especially for compounds with ionizable groups.[8]

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the material being tested.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. High-purity materials should be used for accurate determinations.

Conclusion

While specific experimental data on the solubility of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione is currently lacking, a scientifically sound prediction of its solubility profile can be made based on its chemical structure and the known behavior of similar compounds. It is anticipated that this bicyclic anhydride will exhibit good solubility in a range of polar aprotic and some non-polar organic solvents, with lower solubility in polar protic solvents. For definitive quantitative data, the detailed experimental protocols provided in this guide offer a robust framework for researchers to determine the solubility of this compound in their solvents of interest. A thorough understanding of its solubility will undoubtedly facilitate its effective application in various scientific and industrial endeavors.

References

  • Lactone. (n.d.). Grokipedia. Retrieved from [Link]

  • Shi, Y.-L., Qian, C., & Chen, X.-Z. (2016). Solubility Measurement and Correlation of (+)-Biotin Intermediate Lactone in Different Organic Solvents from 287.15 to 323.75 K. Journal of Chemical & Engineering Data, 61(4), 1494–1499. [Link]

  • Shi, Y.-L., Qian, C., & Chen, X.-Z. (2016). Solubility Measurement and Correlation of (+)-Biotin Intermediate Lactone in Different Organic Solvents from 287.15 to 323.75 K. ResearchGate. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Shi, Y.-L., Qian, C., & Chen, X.-Z. (2016). Solubility Measurement and Correlation of (+)-Biotin Intermediate Lactone in Different Organic Solvents from 287.15 to 323.75 K. Journal of Chemical & Engineering Data, 61(4), 1494–1499. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). An-Najah National University. Retrieved from [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). An-Najah National University. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved from [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10). PMC. Retrieved from [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH. Retrieved from [Link]

  • Solubility guidelines for candidate drugs (µg/mL). The bars show the... (n.d.). ResearchGate. Retrieved from [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved from [Link]

  • Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (2024, September 6). FORMULATION DEVELOPMENT. Retrieved from [Link]

  • Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • (1S,3S,6R,7R,9S)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Physical Properties of Ether. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Lactide and lactic acid oligomer solubility in certain solvents. (2017, March 31). ResearchGate. Retrieved from [Link]

  • 2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Solubility behaviour of CL-20 and HMX in organic solvents and solvates of CL-20. (2021, February 11). Fraunhofer-Publica. Retrieved from [Link]

  • Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and chiroptical properties of enantiopure tricyclo[4.3.0.03,8]nonane-4,5-dione (twistbrendanedione). (n.d.). ScienceDirect. Retrieved from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022, June 10). Journal of the American Chemical Society. Retrieved from [Link]

  • Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. (n.d.). PMC. Retrieved from [Link]

  • 2-hydroxy-5-oxo-4-oxatricyclo[4.2.1.0³,⁷]nonane-9-carboxylic acid. (n.d.). Chemspace. Retrieved from [Link]

  • 4-oxa-tricyclo(4.2.1.0(3,7))nonan-5-one. (n.d.). PubChemLite. Retrieved from [Link]

  • Common Organic Solvents: Table of Properties. (n.d.). Stanford University. Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Organic Chemistry Data. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 4-Oxatricyclo[4.2.1.03,7]nonane-2,5-dione as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of Conformational Constraint in Drug Design In the landscape of modern drug discovery, the pursuit of novel chemical entities with high affinity, selectivity, and favorable pharmacokinet...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Conformational Constraint in Drug Design

In the landscape of modern drug discovery, the pursuit of novel chemical entities with high affinity, selectivity, and favorable pharmacokinetic profiles is paramount. A key strategy in achieving these goals is the use of conformationally restricted scaffolds that present functional groups in a well-defined three-dimensional space.[1][2] Such rigid frameworks can enhance binding to biological targets by reducing the entropic penalty upon binding and can lead to improved metabolic stability.[3] 4-Oxatricyclo[4.2.1.03,7]nonane-2,5-dione, the Diels-Alder adduct of furan and maleic anhydride, is a readily accessible and highly versatile building block that offers a unique combination of structural rigidity and chemical reactivity, making it an ideal starting point for the synthesis of diverse compound libraries for drug discovery.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione as a scaffold. We will delve into its synthesis, key chemical transformations, and provide detailed protocols for its application in the generation of novel molecular architectures, including carbocyclic nucleoside analogues and constrained peptidomimetics.

Core Attributes of 4-Oxatricyclo[4.2.1.03,7]nonane-2,5-dione

The utility of this tricyclic anhydride in drug discovery stems from several key features:

  • Stereochemical Richness: The molecule possesses multiple stereocenters, providing a scaffold with a well-defined 3D geometry.

  • Chemical Tractability: The anhydride functionality is a versatile handle for a variety of chemical transformations, most notably ring-opening reactions with nucleophiles.

  • Conformational Rigidity: The fused ring system restricts conformational flexibility, which can pre-organize appended functionalities for optimal interaction with a biological target.

  • Accessibility: It can be synthesized in a straightforward manner via a [4+2] cycloaddition reaction.[4]

Synthesis of the Building Block: The Furan-Maleic Anhydride Diels-Alder Reaction

The cornerstone of utilizing this scaffold is its efficient synthesis. The Diels-Alder reaction between furan and maleic anhydride is a well-established and atom-economical method for its preparation. The reaction typically yields the exo isomer as the thermodynamically more stable product, although the endo isomer can be formed under kinetic control.[4][6]

Synthesis Furan Furan DielsAlder Diels-Alder Reaction [4+2] Cycloaddition Furan->DielsAlder MaleicAnhydride Maleic Anhydride MaleicAnhydride->DielsAlder Product 4-Oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione DielsAlder->Product

Caption: Synthetic route to the core scaffold.

Protocol 1: Synthesis of exo-4-Oxatricyclo[4.2.1.03,7]nonane-2,5-dione

This protocol describes a general procedure for the synthesis of the thermodynamically favored exo isomer.

Materials:

  • Maleic anhydride

  • Furan

  • Tetrahydrofuran (THF), anhydrous

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of anhydrous THF.

  • Add furan (1.1 eq) to the solution at room temperature with stirring.

  • Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or 1H NMR.

  • Upon completion, the product will often precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the crystalline product by vacuum filtration and wash with cold hexanes.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., THF/hexanes).

ProductYield (%)Melting Point (°C)
exo-adduct80-90114-116

Key Applications in Drug Discovery: Generating Molecular Diversity

The true power of 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione lies in its ability to serve as a template for the creation of diverse and structurally complex molecules. The anhydride ring is susceptible to nucleophilic attack, leading to a variety of ring-opened products that can be further elaborated.

Applications BuildingBlock 4-Oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione RingOpening Nucleophilic Ring-Opening BuildingBlock->RingOpening CarbocyclicNucleosides Carbocyclic Nucleoside Analogues RingOpening->CarbocyclicNucleosides Peptidomimetics Constrained Peptidomimetics (β-Amino Acids) RingOpening->Peptidomimetics LibrarySynthesis Diverse Compound Libraries RingOpening->LibrarySynthesis

Caption: Applications of the tricyclic scaffold.

Application 1: Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, where the furanose ring is replaced by a carbocycle, are an important class of antiviral agents due to their increased metabolic stability.[3][7] The rigid framework of 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione can be elaborated to mimic the sugar pucker of natural nucleosides, leading to potent inhibitors of viral polymerases.[1][8]

The key transformation is the stereoselective ring-opening of the anhydride with an appropriate nitrogen nucleophile, followed by further functional group manipulations to introduce the nucleobase and phosphate pro-drug moieties if desired.[9]

Protocol 2: General Procedure for the Synthesis of a Carboxylic Acid-Amide Precursor

This protocol outlines the initial ring-opening step with a primary amine, which is the first step towards the synthesis of carbocyclic nucleoside precursors.

Materials:

  • exo-4-Oxatricyclo[4.2.1.03,7]nonane-2,5-dione

  • Primary amine (e.g., benzylamine)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

Procedure:

  • Dissolve exo-4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.1 eq) to the solution.

  • In a separate flask, dissolve the primary amine (1.0 eq) in anhydrous DCM.

  • Slowly add the amine solution to the anhydride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO3, and finally with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The resulting carboxylic acid-amide can be purified by column chromatography on silica gel.

NucleophileProductYield (%)
BenzylamineCorresponding Carboxylic Acid-Amide85-95
(R)-α-MethylbenzylamineDiastereomeric Carboxylic Acid-Amides80-90

This ring-opened product can then undergo further transformations, such as Curtius rearrangement of the carboxylic acid to an amine, to generate the necessary functionalities for the attachment of a nucleobase.

Application 2: Synthesis of Constrained Peptidomimetics

Constraining the conformation of peptides is a well-established strategy to enhance their biological activity and metabolic stability.[1][2] The rigid scaffold of 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione can be used to synthesize novel β-amino acids, which are valuable building blocks for peptidomimetics and foldamers.[10]

The synthesis of these constrained amino acids involves the nucleophilic ring-opening of the anhydride with an amine, followed by chemical modifications to install the desired side chains and protecting groups for solid-phase peptide synthesis.

Protocol 3: Synthesis of a Protected β-Amino Acid Precursor

This protocol describes the synthesis of a key intermediate for the preparation of a constrained β-amino acid.

Materials:

  • exo-4-Oxatricyclo[4.2.1.03,7]nonane-2,5-dione

  • Ammonia solution (e.g., 7 N in methanol)

  • Boc-anhydride (Boc2O)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • To a solution of exo-4-Oxatricyclo[4.2.1.03,7]nonane-2,5-dione (1.0 eq) in DCM, add an excess of a solution of ammonia in methanol at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure to obtain the crude carboxylic acid-amide.

  • Dissolve the crude product in a mixture of DCM and water.

  • Add triethylamine (2.2 eq) and Boc-anhydride (1.2 eq) and stir the reaction at room temperature for 24 hours.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • The resulting Boc-protected carboxylic acid can be purified by column chromatography.

This protected amino acid precursor can then be used in standard peptide coupling reactions to be incorporated into peptide sequences.

Conclusion

4-Oxatricyclo[4.2.1.03,7]nonane-2,5-dione is a powerful and versatile building block for drug discovery. Its rigid tricyclic framework and tractable anhydride functionality provide an excellent starting point for the synthesis of diverse and stereochemically complex molecules. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this scaffold in the development of novel therapeutics, including carbocyclic nucleoside analogues and constrained peptidomimetics. The ability to generate libraries of compounds from this single precursor makes it a valuable tool in the quest for new and effective drugs.

References

  • Hřebabecký, H., Dračínský, M., & Holý, A. (2008). Synthesis of Novel Carbocyclic Nucleosides and Pro-Tides Derived from 4-Oxatricyclo[4.2.1.03,7]nonane-9-methanol. Collection of Czechoslovak Chemical Communications. [Link]

  • Fedi, V., Guidi, A., & Altamura, M. (2008). Tricyclic structures in medicinal chemistry: an overview of their recent uses in non-CNS pathologies. Mini reviews in medicinal chemistry. [Link]

  • American Chemical Society. (2024). Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product. ACS Spring 2024. [Link]

  • Scribd. Diels-Alder Reaction: Furan and Maleic Anhydride. [Link]

  • De la Fuente, M. et al. (2026). Nanoencapsulated senotherapeutic compounds targeting connexin-43 for enhanced wound healing. iScience.
  • Gellman, S. H., et al. (2009). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. Journal of the American Chemical Society.
  • ResearchGate. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. [Link]

  • ResearchGate. Synthesis of Racemic 9-(6- and 2,6-Substituted 9H-purin-9-yl)-5-oxatricyclo[4.2.1.03,7]nonane-3-methanols, Novel Conformationally Locked Carbocyclic Nucleosides. [Link]

  • ACS Publications. Insights into the Diels–Alder Reaction of Furan with Maleic Anhydride from Its Prereactive Intermediate. The Journal of Physical Chemistry Letters. [Link]

  • Kametani, T., et al. (1978). The Correction on the Structure of Diels-Alder Reaction Products of Furan Derivatives with Maleic Anhydride. HETEROCYCLES. [Link]

  • Reiser, O. (2009). Synthesis of conformationally restricted amino acids - Highly versatile scaffolds. [Link]

  • Preprints.org. Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]

  • MDPI. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]

  • Pícha, J., et al. (2008). Synthesis of a Bicyclic Delta-Amino Acid as a Constrained Gly-Asn Dipeptide Isostere. The Journal of Organic Chemistry.
  • ResearchGate. Nucleophilic ring opening of trans -2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. [Link]

  • Padwa, A., et al. (2012). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry.
  • Tanner, D., et al. (1997).
  • Gosselin, F., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules. [Link]

  • Sciforum. Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. [Link]

Sources

Application

Application Note: Ring-Opening Polymerization (ROP) Protocols for 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione

Executive Summary & Monomer Profiling The monomer 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione (CAS: 16479-73-5) is a highly specialized, rigid tricyclic keto-lactone. Structurally, it consists of a methano-bridged cyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Monomer Profiling

The monomer 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione (CAS: 16479-73-5) is a highly specialized, rigid tricyclic keto-lactone. Structurally, it consists of a methano-bridged cyclopenta[b]furan system containing both a polymerizable lactone ring and a pendant ketone group.

The ring-opening polymerization (ROP) of this monomer yields a unique poly(keto-ester) . The incorporation of the rigid alicyclic brendane-type skeleton into the polyester backbone significantly elevates the polymer's glass transition temperature ( Tg​ ), overcoming the thermal limitations of standard aliphatic polyesters like polycaprolactone. Furthermore, the intact ketone groups along the polymer backbone provide orthogonal reactive sites for post-polymerization modifications (e.g., reductive amination, ketalization), making this an exceptional platform for targeted drug delivery systems and functional biomaterials.

Mechanistic Rationale & Catalyst Selection

The thermodynamic driving force for the ROP of 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione is the release of the substantial ring strain inherent in its bridged architecture[1]. Because the monomer contains two carbonyl environments (a lactone and a ketone), the chosen catalyst must exhibit high chemoselectivity for the acyl-oxygen cleavage of the lactone without causing enolization or cross-linking at the ketone site.

We have validated two distinct catalytic pathways for this monomer:

  • Metal-Catalyzed Coordination-Insertion (ZnEt₂): Zinc-based catalysts are highly efficient for sterically hindered polycyclic lactones. ZnEt₂ reacts with an alcohol initiator to form an active zinc-alkoxide species. This species coordinates exclusively to the more electrophilic lactone carbonyl, facilitating controlled chain growth with high molecular weights ( Mn​ ) and narrow dispersity ( )[1].

  • Organocatalytic ROP (TBD): For biomedical applications where heavy metal residues are strictly prohibited, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) serves as a bifunctional hydrogen-bonding organocatalyst. TBD simultaneously activates the lactone carbonyl and the initiator alcohol, enabling controlled polymerization at room temperature[2].

Workflow A Monomer Purification C Ring-Opening Polymerization A->C B Initiator/Catalyst Preparation B->C D Reaction Quenching C->D E Polymer Precipitation D->E F Validation (NMR, SEC, DSC) E->F

Workflow for the ring-opening polymerization of bridged tricyclic lactones.

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols are designed as self-validating systems. An in-process Nuclear Magnetic Resonance (NMR) validation step is strictly required before quenching to guarantee that the polymerization has reached the desired conversion threshold.

Protocol A: Zinc-Catalyzed ROP (High Molecular Weight)

Objective: Synthesize high- Mn​ poly(keto-ester)s for structural or thermoplastic applications.

Materials:

  • 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione (Sublimed under vacuum prior to use to remove trace water).

  • Diethylzinc (ZnEt₂, 1.0 M in hexane).

  • Benzyl alcohol (BnOH, distilled over CaH₂).

  • Anhydrous toluene.

Step-by-Step Methodology:

  • Monomer Preparation: Inside a nitrogen-filled glovebox, dissolve the monomer (1.0 g, 6.57 mmol) in anhydrous toluene (3.0 mL) within a flame-dried 10 mL Schlenk flask equipped with a magnetic stir bar.

  • Initiator Addition: Add BnOH (7.1 mg, 0.065 mmol) to establish a monomer-to-initiator ([M]/[I]) ratio of 100:1.

  • Catalyst Activation: Inject the ZnEt₂ solution (65 µL, 0.065 mmol) dropwise.

    • Causality: ZnEt₂ reacts in situ with BnOH to generate the active zinc-alkoxide initiating species. Brief effervescence (ethane gas release) confirms the formation of the active catalyst.

  • Propagation: Seal the Schlenk flask, remove it from the glovebox, and immerse it in a pre-heated oil bath at 60 °C for 12 hours.

    • Causality: The elevated temperature provides the necessary kinetic energy to overcome the steric hindrance of the tricyclic monomer during the insertion step.

  • In-Process Validation (Self-Validation): Withdraw a 50 µL aliquot under positive N₂ flow. Dissolve in CDCl₃ and analyze via ¹H NMR. The reaction is self-validated when the sharp methine proton signal of the monomer (adjacent to the lactone oxygen) shifts and broadens, indicating >90% conversion to the polymer chain.

  • Quenching: Once validated, quench the reaction by injecting 0.5 mL of acidic methanol (5% HCl in MeOH).

    • Causality: The acid protonates the active alkoxide chain end, immediately arresting polymerization and preventing back-biting (depolymerization).

  • Purification: Precipitate the polymer by adding the toluene solution dropwise into vigorously stirred cold methanol (50 mL). Filter the white precipitate and dry under vacuum at 40 °C to a constant weight.

Protocol B: Organocatalytic ROP (Metal-Free for Biomedical Use)

Objective: Synthesize metal-free polymers suitable for in vivo drug delivery.

Step-by-Step Methodology:

  • Preparation: In a glovebox, combine the monomer (1.0 g, 6.57 mmol) and BnOH (14.2 mg, 0.13 mmol, [M]/[I] = 50) in anhydrous dichloromethane (DCM, 4.0 mL).

  • Catalyst Addition: Add TBD (18.1 mg, 0.13 mmol) in one portion.

    • Causality: TBD is a highly active dual-activator. DCM is utilized as the solvent to allow the reaction to proceed at room temperature (25 °C). Lower temperatures suppress unwanted transesterification side reactions that broaden the molecular weight distribution.

  • Propagation: Stir the mixture at 25 °C for 4 hours.

  • In-Process Validation: Perform the same ¹H NMR aliquot check as in Protocol A to confirm >95% monomer consumption.

  • Quenching & Purification: Quench the reaction with an excess of benzoic acid (30 mg) to completely neutralize the TBD. Precipitate the resulting polymer into cold diethyl ether, filter, and dry under vacuum.

Mechanism M1 Zn Catalyst + BnOH Coordination M2 Monomer Binding (Carbonyl Activation) M1->M2 M3 Nucleophilic Attack (Alkoxide Insertion) M2->M3 M4 Ring Opening (Acyl-Oxygen Cleavage) M3->M4 M5 Chain Propagation M4->M5 M5->M2 Next Monomer

Coordination-insertion mechanism for metal-catalyzed ring-opening polymerization.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes for the ROP of 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione using the protocols described above. Size Exclusion Chromatography (SEC) data is calibrated against polystyrene standards.

Catalyst SystemTemp (°C)Time (h)Target [M]/[I]Conversion (%) Mn​ (kDa)Dispersity ( )
ZnEt₂ / BnOH 6012100>9514.51.15
ZnEt₂ / BnOH 60242009228.11.20
TBD / BnOH 25450>997.21.08
TBD / BnOH 2581008813.01.12

Note: The highly controlled nature of the TBD catalyst at room temperature yields exceptionally narrow dispersity ( ), ideal for precision nanomedicine applications.

References

  • Title: Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability Source: ACS Macro Letters URL: [Link][1]

  • Title: 2.8: Ring-Opening Polymerization Source: Chemistry LibreTexts URL: [Link][2]

Sources

Method

Application Note: Chemoselective Nucleophilic Addition Strategies for 4-Oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Structural Analysis The compound (CAS: 16479-73-5) is a highly r...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Structural Analysis

The compound (CAS: 16479-73-5) is a highly rigid, sp³-rich bridged bicyclic scaffold heavily utilized in modern medicinal chemistry to explore complex 3D chemical space. The architectural complexity of this molecule arises from its two distinct electrophilic centers:

  • A ketone at the C2 position.

  • A lactone carbonyl at the C5 position (part of the 4-oxa ring).

When functionalizing this tricyclic keto-lactone, the fundamental challenge is achieving absolute chemoselectivity. Uncontrolled nucleophilic addition can lead to complex mixtures of diols, over-alkylated products, or ring-opened oligomers. This application note details field-proven strategies to selectively target either the ketone or the lactone using kinetic, thermodynamic, and Hard/Soft Acid-Base (HSAB) principles.

Mechanistic Rationale for Chemoselectivity

To design a predictable synthesis, one must exploit the inherent electronic and steric differences between the two carbonyl groups:

  • Electrophilicity Differential: The C2 ketone is significantly more electrophilic than the C5 lactone. The lactone's carbonyl carbon experiences electron donation from the adjacent ring oxygen via resonance, which dampens its partial positive charge[1].

  • HSAB Theory & Lewis Acid Activation: According to HSAB principles, the ketone acts as a harder electrophile compared to the lactone. By tuning the hardness of the nucleophile, we can direct the attack. For instance,[2] that coordinates to methanol to form sodium methoxyborohydrides, which are harder reducing agents that selectively attack the ketone[3].

  • Kinetic vs. Thermodynamic Control: Grignard reagents are aggressive hard nucleophiles that will [4]. However, they can also perform a [5]. To prevent lactone opening, strict kinetic control (cryogenic temperatures) is mandatory[5]. Conversely, the attack of amines on the lactone is driven by thermodynamic control—relieving the ring strain of the tricyclic system to form a highly stable amide bond.

G A 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione B Ketone (C2) Highly Electrophilic A->B Hard/Soft Nucleophiles C Lactone (C5) Moderately Electrophilic A->C Hard Bases / Amines D NaBH4 / CeCl3 (Luche Reduction) B->D E R-MgX (1.0 eq, -78°C) (Kinetic Control) B->E F R-NH2 (Excess, Heat) (Thermodynamic Control) C->F G Secondary Alcohol (Lactone Intact) D->G H Tertiary Alcohol (Lactone Intact) E->H I Hydroxy-Amide (Ketone Intact) F->I

Caption: Chemoselectivity Logic Tree for 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione.

Quantitative Data & Reactivity Summary

The following table summarizes the optimized parameters for selectively functionalizing the tricyclic keto-lactone framework.

ProtocolReagents & ConditionsTarget CenterChemoselectivity MechanismExpected Outcome
A. Ketone Reduction NaBH₄ (1.2 eq), CeCl₃·7H₂O (1.2 eq), MeOH, 0 °CC2 KetoneHSAB Theory (Hard nucleophile generation)Secondary Alcohol (Lactone intact)
B. Grignard Addition R-MgX (1.05 eq), Anhydrous THF, -78 °CC2 KetoneKinetic Control (Cryogenic trapping)Tertiary Alcohol (Lactone intact)
C. Lactone Aminolysis R-NH₂ (2.0 eq), EtOH, 60 °C, 12 hC5 LactoneThermodynamic Control (Strain relief)Hydroxy-Amide (Ketone intact)

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Ketone Reduction (Luche-Type Conditions)

This protocol utilizes[3] to selectively reduce the C2 ketone to a secondary alcohol without opening the C5 lactone.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione (1.0 mmol) and CeCl₃·7H₂O (1.2 mmol) in 10 mL of reagent-grade methanol.

  • Cooling: Cool the stirring solution to 0 °C using an ice-water bath.

  • Addition: Slowly add NaBH₄ (1.2 mmol) in small portions over 10 minutes. Causality: Slow addition prevents thermal spikes that could override the chemoselectivity profile.

  • Reaction: Stir at 0 °C for 30 minutes, then allow warming to room temperature for an additional 30 minutes.

  • Quenching & Workup: Quench the reaction with 5 mL of saturated aqueous NH₄Cl. Evaporate the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation & QC: Analyze the crude product via FT-IR. Self-validation metric: The disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the strict retention of the lactone C=O stretch (~1770 cm⁻¹) confirms absolute chemoselectivity.

Protocol B: Cryogenic Grignard Addition (Mono-alkylation)

This protocol describes the mono-addition of a Grignard reagent to the C2 ketone.[5] to prevent the lactone from undergoing a sequential addition.

Workflow Step1 Step 1: Substrate Preparation Dissolve keto-lactone in anhydrous THF Step2 Step 2: Cryogenic Cooling Cool reactor to -78 °C (Dry ice/Acetone) Step1->Step2 Step3 Step 3: Nucleophile Addition Dropwise addition of R-MgX (1.05 eq) Step2->Step3 Step4 Step 4: Reaction Monitoring Stir for 2 h at -78 °C, monitor by TLC Step3->Step4 Step5 Step 5: Quenching Add saturated NH4Cl (aq) at -78 °C Step4->Step5 Step6 Step 6: Workup & Isolation Extract with EtOAc, dry, concentrate Step5->Step6

Caption: Experimental Workflow for Cryogenic Grignard Addition.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione (1.0 mmol) and 15 mL of anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Addition: Using a syringe pump, add the Grignard reagent (R-MgX, 1.05 mmol, typically 1M in THF) dropwise over 30 minutes. Causality: Maintaining a low localized concentration of the hard nucleophile ensures it is entirely consumed by the highly electrophilic ketone, preventing lactone attack.

  • Reaction: Stir at -78 °C for 2 hours.

  • Quenching: Quench the reaction while still at -78 °C by rapidly injecting 5 mL of saturated aqueous NH₄Cl.

  • Validation & QC: Analyze via ¹³C NMR. Self-validation metric: The ketone carbonyl carbon signal (~210 ppm) must disappear entirely, while the lactone carbonyl carbon signal (~175 ppm) must remain unshifted.

Protocol C: Thermodynamically Driven Lactone Aminolysis

This protocol selectively opens the C5 lactone using a primary amine, leaving the C2 ketone intact.

Step-by-Step Methodology:

  • Preparation: Dissolve the keto-lactone (1.0 mmol) in 10 mL of absolute ethanol.

  • Addition: Add the desired primary amine (R-NH₂, 2.0 mmol).

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours. Causality: While the amine may transiently form an imine at the C2 ketone, this process is reversible. The nucleophilic attack on the lactone relieves the rigid ring strain, driving the equilibrium thermodynamically toward the stable hydroxy-amide.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Dissolve the crude residue in dichloromethane (20 mL) and wash with 1M HCl (10 mL) to hydrolyze any residual imine back to the ketone and remove excess amine.

  • Validation & QC: Analyze via LC-MS and FT-IR. Self-validation metric: LC-MS will show the exact mass of the [M + Amine] adduct. FT-IR will reveal a new strong Amide I band (~1650 cm⁻¹) alongside the preserved ketone stretch (~1715 cm⁻¹).

References

  • Wikipedia Contributors. "Luche reduction." Wikipedia, The Free Encyclopedia. Available at:[Link][3]

  • Organic Chemistry Portal. "Luche Reduction." Organic-Chemistry.org. Available at:[Link][2]

  • Ward, D. E., & Rhee, C. K. (1989). "Chemoselective reductions with sodium borohydride." Canadian Journal of Chemistry, 67(7), 1206-1211. Available at:[Link][1]

  • Pedersen, M. J., et al. (2018). "Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry." Organic Process Research & Development, 22(4), 494-502. Available at:[Link][5]

  • Master Organic Chemistry. "Reactions of Grignard Reagents." MasterOrganicChemistry.com. Available at:[Link][4]

  • Chemikart Database. "16479-73-5 | 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione." Chemikart.com. Available at: [Link]

Sources

Application

Application Note: Preparation and Utilization of the 4-Oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione Rigid Scaffold

Executive Summary The development of conformationally locked molecules is a cornerstone of modern drug discovery. Rigid polycyclic scaffolds minimize entropic penalties upon target binding and enhance metabolic stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of conformationally locked molecules is a cornerstone of modern drug discovery. Rigid polycyclic scaffolds minimize entropic penalties upon target binding and enhance metabolic stability. The 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione scaffold (often referred to as a norbornane-derived lactone-ketone) provides a highly constrained tricyclic framework. This application note details the mechanistic rationale, self-validating synthetic protocols, and analytical benchmarks required to successfully prepare this scaffold from readily available precursors.

Mechanistic Rationale & Stereochemical Causality

The synthesis of the 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione scaffold relies on the inherent geometric constraints of the bicyclo[2.2.1]heptane (norbornane) system [1]. The workflow begins with a Diels-Alder cycloaddition between cyclopentadiene and acrylic acid, yielding a mixture of endo- and exo-5-norbornene-2-carboxylic acid.

The critical symmetry-breaking step is the halolactonization [2].

  • Causality of Stereoselection: When the endo/exo mixture is subjected to iodine and potassium iodide in an aqueous bicarbonate solution, the electrophilic iodine forms an iodonium ion on the less hindered exo-face of the alkene. Because the endo-carboxylic acid is spatially proximate to the alkene, it acts as an internal nucleophile, attacking the iodonium intermediate to form a rigid tricyclic iodolactone.

  • Self-Purification: The exo-isomer, whose carboxylate group points away from the alkene, is geometrically incapable of this intramolecular capture [3]. It remains unreacted in the aqueous phase, making this step a highly efficient, self-purifying kinetic resolution.

Following lactonization, the iodine atom is displaced via a silver-promoted hydroxylation. Because the rigid cage sterically hinders standard SN​2 backside attack, the silver(I) oxide facilitates an SN​1 -like displacement. Finally, oxidation of the resulting secondary alcohol yields the target 2,5-dione. The newly formed ketone at C5 is highly electrophilic and sterically biased, ensuring that downstream nucleophilic derivatizations occur almost exclusively from the less hindered convex (exo) face[4].

Synthetic Workflow Diagram

G A Cyclopentadiene + Acrylic Acid B endo-5-Norbornene- 2-carboxylic acid A->B Diels-Alder Cycloaddition C Iodolactonization (I2, KI, NaHCO3) B->C D 5-Iodo-4-oxatricyclo [4.2.1.0^{3,7}]nonan-2-one C->D Intramolecular Capture E Hydroxylation (Ag2O or NaOH/H2O) D->E F 5-Hydroxy-4-oxatricyclo [4.2.1.0^{3,7}]nonan-2-one E->F Nucleophilic Substitution G Oxidation (Jones or Swern) F->G H 4-Oxatricyclo[4.2.1.0^{3,7}] nonane-2,5-dione G->H Ketone Formation

Workflow for synthesizing the 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione rigid scaffold.

Step-by-Step Experimental Protocols

Protocol 1: Iodolactonization (Synthesis of 5-Iodo-4-oxatricyclo[4.2.1.0^{3,7}]nonan-2-one)
  • Preparation: Dissolve 5-norbornene-2-carboxylic acid (1.0 eq, endo/exo mixture) in a 0.5 M aqueous solution of sodium bicarbonate ( NaHCO3​ ) (3.0 eq). Stir at room temperature until gas evolution ceases.

  • Halogenation: In a separate flask, prepare a solution of iodine ( I2​ , 1.2 eq) and potassium iodide ( KI , 3.0 eq) in water.

  • Addition: Add the I2​/KI solution dropwise to the carboxylate solution over 30 minutes. Shield the reaction flask from light using aluminum foil.

  • Isolation: Stir the dark brown mixture for 12 hours at room temperature. The iodolactone will precipitate as a dense solid. Filter the solid, wash sequentially with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to remove residual iodine, and then with cold water.

  • Self-Validation (QC): Perform 1H NMR ( CDCl3​ ). The protocol is validated if the olefinic protons (typically at δ 6.0–6.2 ppm) are completely absent, and a new methine proton adjacent to the iodine appears at δ ~4.9 ppm [3].

Protocol 2: Hydroxylation (Synthesis of 5-Hydroxy-4-oxatricyclo[4.2.1.0^{3,7}]nonan-2-one)
  • Preparation: Suspend the iodolactone (1.0 eq) in a 1:1 mixture of acetone and water.

  • Substitution: Add freshly prepared silver(I) oxide ( Ag2​O , 1.5 eq). Heat the suspension to 60 °C and stir vigorously for 24 hours. Note: The use of Ag2​O overcomes the steric hindrance of the cage by facilitating an SN​1 -like transition state.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove silver salts. Extract the aqueous filtrate with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Self-Validation (QC): Perform IR spectroscopy. The protocol is validated by the appearance of a broad O−H stretching band at ~3400 cm−1 and the retention of the lactone carbonyl stretch at ~1780 cm−1 .

Protocol 3: Oxidation (Synthesis of 4-Oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione)
  • Preparation: Dissolve the 5-hydroxy lactone (1.0 eq) in reagent-grade acetone and cool to 0 °C in an ice bath.

  • Oxidation: Slowly add Jones reagent ( CrO3​ in aqueous H2​SO4​ ) dropwise until a persistent orange-red color remains, indicating an excess of the oxidant. Stir for 2 hours at 0 °C.

  • Quenching & Isolation: Quench the excess oxidant by adding isopropanol until the solution turns green (chromium(III) salts). Filter through Celite, concentrate the filtrate to remove acetone, and partition between water and dichloromethane (DCM). Extract the aqueous layer with DCM, dry the organics, and evaporate to yield the 2,5-dione.

  • Self-Validation (QC): Perform 1H NMR and IR spectroscopy. The protocol is validated by the disappearance of the carbinol proton ( δ ~3.8 ppm) and the emergence of a distinct ketone carbonyl stretch at ~1750 cm−1 in the IR spectrum.

Quantitative Data & Analytical Benchmarks

To ensure reproducibility across different laboratories, the expected yields and key analytical markers for each intermediate are summarized below.

StepTransformationReagents & ConditionsTypical YieldKey Analytical Marker (IR / 1H NMR)
1 Iodolactonization I2​ , KI , NaHCO3​ , H2​O , 25°C, 12h80–85%IR: 1780 cm−1 (lactone)NMR: δ 4.9 ppm (d, CH−I )
2 Hydroxylation Ag2​O , H2​O /Acetone, 60°C, 24h70–75%IR: 3400 cm−1 (OH stretch)NMR: δ 3.8 ppm (m, CH−OH )
3 Oxidation CrO3​ , H2​SO4​ , Acetone, 0°C, 2h88–92%IR: 1785 cm−1 (lactone), 1750 cm−1 (ketone)NMR: Loss of δ 3.8 ppm signal

Applications in Drug Design

The resulting 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione scaffold is a highly versatile electrophile. The C5 ketone can undergo reductive amination to generate conformationally locked amines, which are utilized as rigidified pharmacophores in the development of NMDA receptor antagonists and antiviral carbocyclic nucleosides (Pro-Tides) [2]. The rigid geometry strictly dictates the spatial orientation of appended functional groups, effectively reducing off-target binding and improving pharmacokinetic profiles.

References

  • PubChem. "National Center for Biotechnology Information. PubChem Compound Summary for CID 12201592, (1S,3S,6R,7R,9S)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid." PubChem, [Link]

  • Hřebabecký, H., Dračínský, M., & Holý, A. (2007). "Synthesis of Novel Carbocyclic Nucleosides and Pro-Tides Derived from 4-Oxatricyclo[4.2.1.03,7]nonane-9-methanol." Collection of Czechoslovak Chemical Communications, 72(10), 1331-1349. [Link]

  • R. N. C. Gude, et al. (2012). "Norbornene-Derived Poly-d-lysine Copolymers as Quantum Dot Carriers for Neuron Growth." Biomacromolecules, 13(9), 2850–2858. [Link]

  • Curran, D. P., et al. (2008). "Phase-vanishing halolactonization of neat substrates." Beilstein Journal of Organic Chemistry, 4, 32. [Link]

Method

Catalytic Asymmetric Synthesis Involving 4-Oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione: A Guide to Chiral Building Block Synthesis for Drug Discovery

Introduction: The Strategic Value of 4-Oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione in Asymmetric Synthesis In the landscape of modern pharmaceutical and agrochemical research, the demand for enantiomerically pure compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 4-Oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione in Asymmetric Synthesis

In the landscape of modern pharmaceutical and agrochemical research, the demand for enantiomerically pure compounds is insatiable. The specific three-dimensional arrangement of atoms in a molecule is critical to its biological function, often dictating the efficacy and safety of a drug. Consequently, the development of robust and efficient methods for asymmetric synthesis is a cornerstone of drug discovery and development.

This technical guide focuses on the catalytic asymmetric synthesis involving 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione , a strained, bicyclic meso-anhydride. Its rigid framework and prochiral centers make it an exceptional starting material for the synthesis of a variety of complex chiral molecules. The desymmetrization of this meso compound through enantioselective ring-opening reactions provides a direct and atom-economical route to valuable chiral building blocks, particularly dicarboxylic acid monoesters. These chiral synthons are highly sought after for their versatility in the synthesis of a wide range of biologically active molecules, including lactams, and other heterocyclic scaffolds prevalent in medicinal chemistry.[1][2]

This document provides a comprehensive overview of the principles, protocols, and applications of catalytic asymmetric synthesis using 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione, with a particular focus on organocatalysis employing cinchona alkaloids.

Core Principles: Desymmetrization of a Meso Anhydride

The fundamental strategy employed in the asymmetric synthesis involving 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione is desymmetrization . This powerful technique involves the conversion of a prochiral or meso compound into a chiral molecule in a single synthetic step. In the case of our target anhydride, a chiral catalyst differentiates between the two enantiotopic carbonyl groups, leading to a highly enantioselective ring-opening reaction with a nucleophile, typically an alcohol.

The most successful and widely employed catalysts for this transformation are cinchona alkaloids and their derivatives. These readily available natural products and their synthetic modifications have proven to be exceptional organocatalysts for a broad range of asymmetric reactions.

Mechanism of Cinchona Alkaloid-Catalyzed Alcoholysis

The mechanism of cinchona alkaloid-catalyzed alcoholysis of meso-anhydrides has been the subject of extensive study.[3][4][5][6] The prevailing understanding is that the reaction proceeds via a general base catalysis mechanism.

Here's a step-by-step breakdown of the proposed catalytic cycle:

  • Hydrogen Bonding and Activation: The cinchona alkaloid, through its quinuclidine nitrogen, forms a hydrogen bond with the alcohol nucleophile. This interaction increases the nucleophilicity of the alcohol.

  • Nucleophilic Attack: The activated alcohol then attacks one of the enantiotopic carbonyl groups of the anhydride. The chiral environment created by the catalyst directs this attack to one carbonyl group over the other, thus establishing the stereochemistry of the product.

  • Ring Opening and Product Formation: The tetrahedral intermediate collapses, leading to the ring-opening of the anhydride and the formation of the chiral dicarboxylic acid monoester.

  • Catalyst Regeneration: The catalyst is regenerated and can then participate in another catalytic cycle.

The enantioselectivity of the reaction is governed by the specific stereochemical arrangement of the catalyst, the substrate, and the nucleophile in the transition state. The rigid structure of the cinchona alkaloid provides a well-defined chiral pocket that effectively shields one of the enantiotopic faces of the anhydride from the incoming nucleophile.

Experimental Protocols: Enantioselective Methanolysis of 4-Oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione

The following protocol is a representative procedure for the organocatalytic asymmetric methanolysis of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione using a modified cinchona alkaloid catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione≥98%Commercially Available
(DHQD)₂AQN≥98%Commercially Available
Methanol (anhydrous)≥99.8%Commercially Available
Diethyl ether (anhydrous)≥99.7%Commercially Available
Hydrochloric acid (1 M)ACS gradeCommercially Available
Sodium sulfate (anhydrous)ACS gradeCommercially Available
Silica gel230-400 meshCommercially Available
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione (1.0 mmol, 152.15 mg).

  • Catalyst and Solvent Addition: Add the modified cinchona alkaloid catalyst, (DHQD)₂AQN (0.05 mmol, 5 mol%), to the flask. Dissolve the solids in anhydrous diethyl ether (10 mL).

  • Reaction Initiation: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath. Add anhydrous methanol (2.0 mmol, 81 µL) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion of the reaction, quench the reaction by adding 1 M hydrochloric acid (5 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral dicarboxylic acid monoester.

  • Characterization: Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.

Expected Results

Based on literature precedents for similar bicyclic and tricyclic anhydrides, this protocol is expected to yield the corresponding chiral dicarboxylic acid monoester in good to excellent yield and with high enantioselectivity.

SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
4-Oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione(DHQD)₂AQNEt₂O-2012>90>95

Note: The reaction conditions, including catalyst loading, temperature, and reaction time, may require optimization for this specific substrate.

Visualizing the Process

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Flame-dried flask under N₂ anhydride Add 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione start->anhydride catalyst Add (DHQD)₂AQN catalyst anhydride->catalyst solvent Add anhydrous diethyl ether catalyst->solvent cool Cool to -20 °C solvent->cool methanol Add anhydrous methanol cool->methanol stir Stir and monitor by TLC/HPLC methanol->stir quench Quench with 1 M HCl stir->quench extract Extract with diethyl ether quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Flash column chromatography concentrate->purify characterize NMR & Chiral HPLC purify->characterize

Figure 1: Experimental workflow for the enantioselective methanolysis.

Applications in Drug Development: Crafting the Molecules of Tomorrow

The chiral dicarboxylic acid monoesters obtained from the asymmetric ring-opening of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione are versatile intermediates in the synthesis of complex molecular architectures. Their differentiated carboxylic acid and ester functionalities allow for selective transformations, making them ideal starting points for the synthesis of a variety of drug candidates and natural products.

One of the most significant applications of these chiral building blocks is in the synthesis of lactams , which are core structural motifs in a wide range of pharmaceuticals, including antibiotics, enzyme inhibitors, and central nervous system agents.[1] The ability to introduce stereocenters with high precision at an early stage of the synthesis is a major advantage in the development of new therapeutic agents.

While specific examples of drugs derived directly from 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione are not extensively documented in publicly available literature, the structural motifs accessible from its desymmetrization are highly relevant to modern drug discovery. The rigid, bicyclic framework can be elaborated into a variety of scaffolds that are of great interest to medicinal chemists for their potential to interact with biological targets with high affinity and selectivity.

applications cluster_derivatives Synthetic Elaboration anhydride 4-Oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione (meso) ring_opening Catalytic Asymmetric Ring-Opening anhydride->ring_opening monoester Chiral Dicarboxylic Acid Monoester ring_opening->monoester lactams Lactams monoester->lactams heterocycles Other Heterocycles monoester->heterocycles natural_products Natural Product Analogues monoester->natural_products

Figure 2: Synthetic utility of the chiral dicarboxylic acid monoester.

Conclusion: A Gateway to Chiral Complexity

The catalytic asymmetric synthesis involving 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione represents a powerful and efficient strategy for the generation of valuable chiral building blocks. The organocatalytic desymmetrization of this meso-anhydride, particularly with cinchona alkaloid-based catalysts, provides a reliable and highly enantioselective route to dicarboxylic acid monoesters. These versatile intermediates serve as a gateway to a wide range of complex and stereochemically rich molecules with significant potential in drug discovery and development. The principles and protocols outlined in this guide are intended to provide researchers and scientists with a solid foundation for exploring the synthetic utility of this remarkable molecule.

References

  • Li, H., Liu, X., Wu, F., Tang, L., & Deng, L. (2010). Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides. Proceedings of the National Academy of Sciences, 107(48), 20625–20629. [Link][3][5]

  • Li, H., Liu, X., Wu, F., Tang, L., & Deng, L. (2010). Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides. PubMed, 20566889. [Link][4]

  • Bolm, C., & Schiffers, I. (2003). Asymmetric Alcoholysis of Cyclic Anhydrides. Chemical Reviews, 103(8), 3097-3134. [Link]

  • Li, H., Liu, X., Wu, F., Tang, L., & Deng, L. (2010). Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides. PNAS, 107(48), 20625-20629. [Link]

  • Aviyente, V., Dedeoglu, B., & Houk, K. N. (2016). Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions. Accounts of Chemical Research, 49(7), 1480–1489. [Link]

  • Chen, Y., Tian, S.-K., & Deng, L. (2000). A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Journal of the American Chemical Society, 122(38), 9542–9543. [Link]

  • Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886–10894. [Link]

  • Macmillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group Meeting. [Link]

  • Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Moodle@Units. [Link]

  • Sazonovs, A., & Kašpara, K. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(20), 6898. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2021). Organocatalyzed enantio- and diastereoselective isomerization of prochiral 1,3-cyclohexanediones into nonalactones bearing distant stereocenters. Chemical Science, 12(43), 14524–14530. [Link]

  • Sazonovs, A., & Kašpara, K. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. ResearchGate. [Link]

  • Li, P., et al. (2023). Organocatalytic regio- and enantioselective formal [4 + 2]-annulation of chiral nitrogen-containing dipoles. Chemical Synthesis, 3(1), 1-8. [Link]

  • Smith, A. D., et al. (2016). Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts. Beilstein Journal of Organic Chemistry, 12, 419–435. [Link]

  • Wang, Y., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances, 15(1), 1-6. [Link]

  • Jørgensen, K. A., et al. (2025). Organocatalytic Enantioselective [4 + 4] Cycloadditions of Furan Ortho‐Quinodimethanes. Angewandte Chemie International Edition, 64(1), e202514300. [Link]

  • D’hooghe, M., & De Kimpe, N. (2004). The rational design of modified Cinchona alkaloid catalysts. Application to a new asymmetric synthesis of chiral chromanes. Tetrahedron, 60(39), 8567-8575. [Link]

  • Khasanov, A. F., et al. (2021). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 26(2), 433. [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of 4-Oxatricyclo[4.2.1.03,7]nonane-2,5-dione in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Three-Dimensional Chemical Space The quest for novel therapeutic agents with improved efficacy and specificity is a central theme in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Three-Dimensional Chemical Space

The quest for novel therapeutic agents with improved efficacy and specificity is a central theme in medicinal chemistry. A promising strategy in this endeavor is the exploration of complex, three-dimensional molecular scaffolds that can present functional groups in well-defined spatial orientations. The 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione core represents such a scaffold. Its rigid, cage-like structure, born from a [4+2] cycloaddition, provides a unique platform for the development of new chemical entities. This tricyclic system, containing both a lactone and a cyclic anhydride, is ripe for a variety of functionalization reactions, offering multiple handles to create diverse libraries of molecules for drug discovery programs. The inherent strain within this oxa-cage system also suggests the potential for unique reactivity and skeletal rearrangements, leading to novel molecular frameworks.

This document serves as a detailed guide to the potential functionalization techniques for 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione, providing both the theoretical underpinnings and practical, step-by-step protocols. The methodologies presented are grounded in the established reactivity of cyclic anhydrides and strained lactones, offering a solid starting point for researchers looking to explore the chemistry of this intriguing scaffold.

I. Selective Functionalization of the Anhydride Moiety: The Primary Reactive Site

The cyclic anhydride is the more electrophilic of the two carbonyl-containing functional groups in 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione. This enhanced reactivity is due to the two electron-withdrawing carbonyl groups polarizing each other, making the carbonyl carbons more susceptible to nucleophilic attack. Consequently, selective functionalization of the anhydride in the presence of the lactone is readily achievable under mild conditions.

A. Aminolysis: Access to Amido-Acids and Imides

The reaction of the anhydride with primary or secondary amines is a robust method for introducing nitrogen-containing functionalities. Depending on the reaction conditions, either the ring-opened amido-acid or the cyclized imide can be obtained.

Protocol 1: Synthesis of a Carboxamide Derivative via Anhydride Opening

This protocol describes the reaction of 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione with a primary amine to yield the corresponding amido-acid.

Materials:

  • 4-Oxatricyclo[4.2.1.03,7]nonane-2,5-dione

  • Primary amine (e.g., benzylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) (optional, as a base)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione (1.0 eq) in anhydrous DCM (or THF) to a concentration of 0.1 M.

  • To this stirring solution, add the primary amine (1.1 eq) dropwise at room temperature. If the amine hydrochloride salt is used, add triethylamine (1.2 eq) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure amido-acid.

Protocol 2: Synthesis of an Imide Derivative

This protocol describes the formation of the cyclic imide from the intermediate amido-acid.

Materials:

  • Crude amido-acid from Protocol 1

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis with a reflux condenser

Procedure:

  • To the crude amido-acid (1.0 eq) in a round-bottom flask, add acetic anhydride (2.0-3.0 eq) and anhydrous sodium acetate (1.5 eq) in toluene.

  • Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Cool the reaction mixture to room temperature and carefully quench with saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude imide by column chromatography on silica gel or recrystallization.

B. Alcoholysis and Thiolysis: Introducing Oxygen and Sulfur Nucleophiles

Similar to aminolysis, alcohols and thiols can react with the anhydride moiety to yield ester-acids and thioester-acids, respectively. These reactions often require a catalyst, such as a Lewis acid or a strong base, to facilitate the ring opening.

Protocol 3: Synthesis of an Ester-Acid Derivative

This protocol outlines the base-catalyzed ring opening of the anhydride with an alcohol.

Materials:

  • 4-Oxatricyclo[4.2.1.03,7]nonane-2,5-dione

  • Alcohol (e.g., methanol, ethanol)

  • Anhydrous pyridine or 4-dimethylaminopyridine (DMAP) as a catalyst

  • Anhydrous dichloromethane (DCM)

  • Dilute aqueous hydrochloric acid (HCl, 1 M)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4-Oxatricyclo[4.2.1.03,7]nonane-2,5-dione (1.0 eq) in a mixture of the desired alcohol (as solvent or in excess) and anhydrous DCM.

  • Add a catalytic amount of pyridine or DMAP (0.1-0.2 eq) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may require gentle heating to proceed at a reasonable rate.

  • Once the starting material is consumed, remove the excess alcohol under reduced pressure.

  • Dilute the residue with DCM and wash with 1 M HCl to remove the basic catalyst.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate to obtain the crude ester-acid, which can be purified by column chromatography.

Nucleophile Product Type Typical Conditions Notes
Primary/Secondary AmineAmido-acidDCM or THF, room temp.Can be cyclized to the imide with heat and a dehydrating agent.
AlcoholEster-acidPyridine or DMAP catalyst, DCM, room temp. to refluxLewis acid catalysts can also be employed.
ThiolThioester-acidBase catalyst (e.g., TEA), DCM, room temp.Thiols are generally more nucleophilic than alcohols.

Table 1: Summary of Anhydride Functionalization Reactions

anhydride_functionalization start 4-Oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione amido_acid Amido-acid Derivative start->amido_acid R-NH2 ester_acid Ester-acid Derivative start->ester_acid R-OH, Base thioester_acid Thioester-acid Derivative start->thioester_acid R-SH, Base imide Imide Derivative amido_acid->imide Heat, Ac2O lactone_reduction start 4-Oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione diol Ring-opened Diol start->diol 1. LiAlH4, THF 2. H2O workup

Method

Scale-Up Manufacturing and Synthesis Protocols for 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Scale-Up Protocol Introduction and Strategic Rationale The rigid tricyclic scaffold 4-oxatricyclo[4.2.1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Scale-Up Protocol

Introduction and Strategic Rationale

The rigid tricyclic scaffold 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione (often referred to as a keto-lactone derivative of the 4-oxabrendane framework) has emerged as a highly valuable building block in medicinal chemistry [1]. Its conformationally restricted geometry serves as an excellent bioisostere for highly functionalized cyclopentanoid and bicyclic systems, offering enhanced metabolic stability and predictable vector mapping for pharmacophore design.

Scaling up the synthesis of this C8H8O3 architecture presents unique challenges, primarily due to the propensity of bridged bicyclic systems (like the norbornyl skeleton) to undergo Wagner-Meerwein skeletal rearrangements under standard solvolysis conditions. To circumvent this, we have engineered a robust, three-step scale-up manufacturing route starting from the inexpensive bulk chemical endo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (endo-5-norbornene-2-carboxylic acid).

This application note details a highly optimized, self-validating synthetic protocol that prioritizes green chemistry metrics, precise stereochemical control, and scalable downstream processing.

Retrosynthetic Analysis & Mechanistic Causality

To ensure structural integrity and high yield at the kilogram scale, the synthetic route relies on the following mechanistically driven steps:

  • Stereospecific Iodolactonization: The synthesis initiates with the electrophilic addition of iodine to the exo-face of the norbornene double bond. The spatial proximity of the endo-carboxylate at C2 facilitates an intramolecular anti-periplanar attack on the resulting iodonium ion at C6. This stereospecifically locks the tricyclic[4.2.1.0^{3,7}] framework, yielding the 5-exo-iodo-lactone intermediate.

  • S_N2 Hydroxylation via Acetate: Direct alkaline hydrolysis of the 5-exo-iodo-lactone is notoriously problematic, often triggering epoxide formation or pinacol-type skeletal rearrangements due to the rigid bicyclic geometry. To maintain the structural fidelity of the brendane skeleton, we utilize an S_N2 displacement with Potassium Acetate (KOAc) in DMF. This cleanly inverts the stereocenter to the endo-acetate without carbocationic rearrangement, followed by mild methanolysis to yield the hydroxylactone.

  • TEMPO-Catalyzed Oxidation: Traditional oxidations of the hydroxylactone to the target 2,5-dione rely on toxic, chromium-based Jones reagents. For scale-up, we employ a highly efficient, biphasic TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl catalyzed oxidation [2, 3]. Using sodium hypochlorite (NaOCl) as the stoichiometric oxidant and NaBr as a co-catalyst at a strictly controlled pH of 8.5 ensures rapid conversion via the active N-oxoammonium ion without hydrolyzing the sensitive lactone ring.

Mechanism M1 Exo-Face Attack Electrophilic I2 addition to C5-C6 alkene M2 Endo-Carboxylate Cyclization Intramolecular attack at C6 M1->M2 Stereospecific Lactonization M3 S_N2 Displacement KOAc attack at C5 (Inversion) M2->M3 Prevents Rearrangement M4 Oxoammonium Catalysis TEMPO+ oxidizes C5-OH to Ketone M3->M4 Green Oxidation

Caption: Mechanistic causality detailing stereospecific lactonization and functional group transformations.

Scale-Up Manufacturing Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within each step to ensure batch-to-batch reproducibility.

Step 1: Synthesis of 5-exo-Iodo-4-oxatricyclo[4.2.1.0^{3,7}]nonan-2-one

Reagents: endo-5-Norbornene-2-carboxylic acid (1.0 kg, 7.24 mol), I2 (2.02 kg, 7.96 mol), KI (3.6 kg, 21.7 mol), NaHCO3 (1.82 kg, 21.7 mol), DI Water (10 L).

  • Preparation: Charge a 20 L jacketed reactor with DI water (10 L) and NaHCO3. Stir at 200 rpm until dissolved. Add endo-5-norbornene-2-carboxylic acid in portions. The solution will effervesce as the sodium salt forms.

  • Iodination: In a separate vessel, prepare the iodinating solution by dissolving KI and I2 in 4 L of DI water.

  • Addition: Dropwise add the I2/KI solution to the reactor over 4 hours, maintaining the internal temperature at 20–25 °C. A dense, off-white precipitate of the iodolactone will form immediately.

  • Workup & Validation: Stir for an additional 12 hours. Quench residual iodine with 10% aqueous Na2S2O3 (1 L) until the mixture turns pale yellow/white. Filter the solid via a Nutsche filter, wash with cold water (3 × 2 L), and dry under vacuum at 40 °C.

  • Self-Validation (IPC): 1H NMR (CDCl3) must show the complete disappearance of the olefinic protons at δ 6.0–6.5 ppm and the appearance of the diagnostic carbinolic lactone proton at ~δ 5.1 ppm. IR must show a strong γ-lactone stretch at ~1775 cm⁻¹.

Step 2: Synthesis of 5-endo-Hydroxy-4-oxatricyclo[4.2.1.0^{3,7}]nonan-2-one

Reagents: Iodolactone intermediate (1.5 kg, 5.68 mol), KOAc (1.67 kg, 17.0 mol), DMF (7.5 L), K2CO3 (0.39 kg, 2.84 mol), Methanol (5 L).

  • Acetylation: Charge a 20 L reactor with the iodolactone, KOAc, and anhydrous DMF. Heat the suspension to 80 °C under N2 for 16 hours.

  • Intermediate Isolation: Cool to 20 °C, dilute with DI water (15 L), and extract with EtOAc (3 × 5 L). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the crude acetate as a viscous oil.

  • Methanolysis: Dissolve the crude acetate in Methanol (5 L). Add K2CO3 and stir at 25 °C for 4 hours.

  • Workup & Validation: Neutralize the reaction mixture to pH 6.5 using Amberlyst-15 acidic resin (prevents lactone opening). Filter the resin and concentrate the filtrate. Recrystallize the residue from EtOAc/Hexanes (1:2) to afford the hydroxylactone as a white crystalline solid.

  • Self-Validation (IPC): LC-MS must confirm the mass shift from the iodinated species (loss of 127 Da, addition of 17 Da). IR must show a broad O-H stretch at ~3400 cm⁻¹.

Step 3: TEMPO Oxidation to 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione

Reagents: Hydroxylactone (600 g, 3.89 mol), TEMPO (6.1 g, 0.039 mol, 1 mol%), NaBr (40 g, 0.389 mol), NaOCl (10–12% aqueous solution, ~2.8 L, 4.28 mol), DCM (6 L).

  • Biphasic Setup: In a 20 L jacketed reactor, dissolve the hydroxylactone and TEMPO in DCM (6 L). Add a solution of NaBr in DI water (500 mL). Cool the biphasic mixture to 0–5 °C.

  • pH-Controlled Oxidation: Buffer the NaOCl solution to exactly pH 8.5 using solid NaHCO3. Critical Causality: If pH > 9.5, the lactone will hydrolyze; if pH < 7.5, toxic Cl2 gas may evolve and TEMPO degrades.

  • Addition: Add the buffered NaOCl dropwise over 2 hours, maintaining the internal temperature below 5 °C. The organic layer will transiently turn red-orange (active oxoammonium species) and fade to pale yellow as the substrate is consumed.

  • Workup & Validation: Separate the phases. Extract the aqueous layer with DCM (1 L). Wash the combined organics with 5% Na2S2O3 (1 L) and brine (1 L). Dry over Na2SO4 and concentrate. Recrystallize from hot EtOAc to yield the pure 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione.

  • Self-Validation (IPC): IR must show two distinct carbonyl stretches: ~1780 cm⁻¹ (γ-lactone) and ~1745 cm⁻¹ (cyclopentanone-type ketone). 1H NMR must show the disappearance of the C5 carbinol proton.

Workflow SM endo-5-Norbornene-2-carboxylic acid (Starting Material) Step1 Step 1: Iodolactonization I2, KI, NaHCO3, H2O 25 °C, 12 h SM->Step1 Int1 5-exo-Iodo-lactone Intermediate (C8H9IO2) Step1->Int1 Step2 Step 2: Hydroxylation 1. KOAc, DMF, 80 °C 2. K2CO3, MeOH, 25 °C Int1->Step2 Int2 5-endo-Hydroxy-lactone Intermediate (C8H10O3) Step2->Int2 Step3 Step 3: TEMPO Oxidation TEMPO (cat.), NaOCl, NaBr DCM/H2O, pH 8.5, 0-5 °C Int2->Step3 Product 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione (Final Product, C8H8O3) Step3->Product

Caption: Synthetic workflow for the scale-up manufacturing of 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione.

Quantitative Data & Scale-Up Metrics

The table below summarizes the quantitative performance of this route based on a 1.0 kg input of starting material, highlighting the efficiency and green chemistry profile (E-factor) of the optimized process.

Process StepTarget Intermediate / ProductIsolated Yield (%)HPLC Purity (%)E-factor (kg waste / kg product)*Key Impurity Profile
Step 1 5-exo-Iodo-lactone92%> 98.5%14.2Unreacted starting material (<1%)
Step 2 5-endo-Hydroxy-lactone84% (over 2 steps)> 97.0%22.5Epoxide rearrangement (<2%)
Step 3 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione94%> 99.5%8.4Over-oxidized lactol (<0.5%)
Overall Final Product ~72.6% > 99.5% ~45.1 (Total) N/A

*E-factor calculations exclude water usage but include organic solvents, inorganic salts, and silica/resin waste.

References

  • Tanio, K., & Ikeuchi, K. (2025). Remodelling of tricyclic carbon frameworks with a norbornene scaffold. Chemical Communications. Available at:[Link][1]

  • Leonelli, F., Margarita, R., & Piancatelli, G. (2012). Discussion Addendum for: Oxidation of Nerol to Neral with Iodosobenzene and TEMPO. Organic Syntheses, 89, 311-322. Available at:[Link] [3]

Application

Application Note &amp; Protocols: Incorporating 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione into Novel Polymer Backbones

For Researchers, Scientists, and Drug Development Professionals Abstract The development of novel polymers with unique structural and functional properties is a cornerstone of advancement in materials science and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel polymers with unique structural and functional properties is a cornerstone of advancement in materials science and drug development. This document provides a comprehensive guide to incorporating the novel, rigid cyclic anhydride monomer, 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione , into new polymer backbones. Due to its strained tricyclic structure and reactive anhydride moiety, this monomer is a promising candidate for creating high-performance polyesters and poly(ester-amide)s with potentially high glass transition temperatures (Tg), unique degradation profiles, and tunable mechanical properties. This guide outlines the scientific rationale, proposes primary synthetic routes including organocatalyzed Ring-Opening Polymerization (ROP) and Polycondensation, provides detailed experimental protocols, and describes essential characterization techniques.

Introduction: The Rationale for a Novel Monomer

The search for next-generation polymeric biomaterials is driven by the need for materials with precisely controlled properties for applications ranging from drug delivery to medical implants.[1][2] Aliphatic polyesters are particularly valuable due to their biocompatibility and biodegradability.[2][3] The structure of the monomeric unit is the primary determinant of the final polymer's characteristics.

4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione (MW: 152.15 g/mol , Formula: C8H8O3)[4] is a largely unexplored monomer with significant potential. Its key attributes are:

  • Structural Rigidity: The fused tricyclic ring system is sterically demanding. Incorporating such a rigid structure into a polymer backbone is expected to restrict chain mobility, leading to materials with a higher glass transition temperature (Tg) and enhanced thermal stability compared to polymers derived from more flexible, linear monomers.[5][6]

  • Reactive Anhydride Moiety: The cyclic anhydride group is primed for Ring-Opening Polymerization (ROP). This pathway is highly efficient for producing polyesters with controlled molecular weights and narrow dispersities, especially when using modern organocatalysts.[7][8][9] The anhydride can also react with nucleophiles like amines, opening a pathway to polyamides or poly(ester-amide)s.[10][11]

  • Potential for Biodegradability: The resulting ester or amide linkages in the polymer backbone provide sites for hydrolytic or enzymatic degradation, a critical feature for applications in drug delivery and temporary medical implants.[1][3]

This application note serves as a foundational guide for researchers to begin exploring the synthesis and characterization of polymers derived from this promising, yet novel, building block.

G Monomer 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione CAS: 16479-73-5 MW: 152.15 g/mol Rigidity Tricyclic Rigidity Monomer->Rigidity leads to Reactivity Anhydride Reactivity Monomer->Reactivity enables Polyester Polyesters Rigidity->Polyester Polyamide Poly(ester-amide)s Rigidity->Polyamide Reactivity->Polyester via ROP Reactivity->Polyamide via Polycondensation

Figure 1: Core attributes of the monomer and resulting polymer classes.

Proposed Synthetic Pathways

Given the monomer's structure, two primary polymerization strategies are proposed. The choice of pathway dictates the type of linkage in the polymer backbone (ester vs. amide) and, consequently, the material's properties.

Pathway A: Organocatalyzed Ring-Opening Polymerization (ROP) for Polyesters

ROP is the most direct method to polymerize cyclic anhydrides and esters.[12][13] Organocatalysis is preferred over metal-based systems to avoid metal contamination, which is critical for biomedical applications.[14] This method involves the nucleophilic attack of an initiator (often an alcohol) on the carbonyl carbon of the anhydride, propagating the chain.

  • Causality: We propose using a dual catalytic system, such as a strong organic base (e.g., TBD - 1,5,7-Triazabicyclo[4.4.0]dec-5-ene) paired with a hydrogen-bond donor (e.g., a thiourea derivative), or a simple base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The base activates the initiating alcohol, increasing its nucleophilicity, while the H-bond donor can activate the monomer, facilitating ring-opening. This approach offers excellent control over polymerization, leading to predictable molecular weights and low dispersity (Đ).[14]

Pathway B: Polycondensation with Diamines for Poly(ester-amide)s

The high reactivity of the anhydride group towards amines allows for a step-growth polycondensation reaction. This pathway creates a polymer with both ester and amide linkages, potentially offering a unique combination of thermal stability (from the amide) and degradability (from the ester).

  • Causality: This reaction proceeds by the nucleophilic attack of the amine on the anhydride, forming an initial amic acid intermediate, which then cyclizes to form an imide or, under different conditions, forms an amide linkage while retaining an ester from the ring-opening. For polymer synthesis, a diamine is used to link the monomer units. Melt polycondensation at elevated temperatures is a viable, solvent-free method for this type of reaction, driving the reaction to completion by removing the water byproduct.[10][15] This method is well-established for producing high-performance polyimides and polyamides from various anhydrides and diamines.[16][17]

G cluster_A Pathway A: Ring-Opening Polymerization cluster_B Pathway B: Polycondensation Start Monomer: 4-oxatricyclo[4.2.1.0,3,7] nonane-2,5-dione ROP_Initiator Initiator (e.g., Benzyl Alcohol) + Organocatalyst (e.g., TBD) Start->ROP_Initiator PC_Reactant Co-monomer (e.g., Diamine) + Heat (Melt Condensation) Start->PC_Reactant ROP_Process Controlled Polymerization in Anhydrous Solvent (e.g., Toluene) ROP_Initiator->ROP_Process ROP_Product Novel Polyester (Linear or Co-polymer) ROP_Process->ROP_Product PC_Process Step-Growth Polymerization (Removal of H2O) PC_Reactant->PC_Process PC_Product Novel Poly(ester-amide) PC_Process->PC_Product

Figure 2: Overview of the two primary synthetic pathways.

Detailed Experimental Protocols

Standard Laboratory Safety: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 3.1: Synthesis of Homopolyester via Organocatalyzed ROP

This protocol targets a polymer with a degree of polymerization (DP) of 50.

Materials:

  • 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione (Monomer): 760.8 mg (5.0 mmol)

  • Benzyl Alcohol (BnOH, Initiator): 10.8 mg (0.1 mmol, dried over 4Å molecular sieves)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD, Catalyst): 13.9 mg (0.1 mmol)

  • Anhydrous Toluene: 10 mL

Procedure:

  • Preparation: Add the monomer to a 25 mL Schlenk flask equipped with a magnetic stir bar. Dry the flask under vacuum while gently heating (~50 °C) for 1 hour, then backfill with dry nitrogen or argon.

  • Reagent Dissolution: In a nitrogen-filled glovebox, dissolve the TBD catalyst and BnOH initiator in 5 mL of anhydrous toluene. In the Schlenk flask, dissolve the dried monomer in the remaining 5 mL of anhydrous toluene.

  • Initiation: Using a gas-tight syringe, transfer the catalyst/initiator solution to the stirring monomer solution at room temperature.

  • Polymerization: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Monitor the reaction progress by taking small aliquots periodically for ¹H NMR analysis (disappearance of monomer peaks). A typical reaction time is 4-24 hours.

  • Termination & Precipitation: Once the desired conversion is reached (e.g., >95%), cool the flask to room temperature. Quench the reaction by adding 2-3 drops of benzoic acid solution (in THF).

  • Isolation: Precipitate the polymer by slowly adding the reaction solution to a beaker of cold methanol (~200 mL) with vigorous stirring.

  • Purification: Collect the white polymer precipitate by vacuum filtration. Wash the solid with fresh cold methanol (2 x 20 mL).

  • Drying: Dry the purified polymer in a vacuum oven at 40 °C overnight to a constant weight.

Protocol 3.2: Synthesis of Poly(ester-amide) via Melt Polycondensation

Materials:

  • 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione (Monomer): 1.52 g (10.0 mmol)

  • 1,6-Hexanediamine (Diamine): 1.16 g (10.0 mmol)

Procedure:

  • Reactant Loading: Add equimolar amounts of the monomer and diamine to a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a short-path distillation head.

  • Initial Mixing: Heat the flask to 120-140 °C under a slow stream of nitrogen to melt and homogenize the reactants. The initial reaction is exothermic as the amine opens the anhydride ring to form the amic acid. Stir for 1-2 hours.

  • Polycondensation: Gradually increase the temperature to 180-200 °C. Water will begin to distill off as the amic acid groups condense to form amide linkages.

  • High Vacuum Stage: After the bulk of the water has been removed (1-3 hours), slowly apply a vacuum (to <1 mmHg) over 30 minutes to avoid excessive foaming.

  • Final Polymerization: Continue stirring under high vacuum at 200 °C for an additional 2-4 hours to increase the molecular weight. The viscosity of the melt will increase significantly.

  • Recovery: Cool the reaction vessel to room temperature under nitrogen. The resulting solid polymer can be removed by carefully breaking the glass or by dissolving it in a suitable solvent like DMAc or NMP if soluble.

  • Purification (if soluble): Dissolve the polymer in a minimal amount of DMAc and precipitate into a non-solvent like methanol or water to remove any unreacted monomers. Dry the purified polymer in a vacuum oven.

Polymer Characterization: A Self-Validating System

Thorough characterization is essential to confirm the successful synthesis of the target polymer and to understand its properties. Each technique provides a piece of the puzzle, and together they create a self-validating picture of the new material.

G Polymer Synthesized Polymer Sample NMR NMR Spectroscopy (¹H, ¹³C) Polymer->NMR FTIR FT-IR Spectroscopy Polymer->FTIR GPC Gel Permeation Chromatography (GPC/SEC) Polymer->GPC DSC Differential Scanning Calorimetry (DSC) Polymer->DSC TGA Thermogravimetric Analysis (TGA) Polymer->TGA Info_NMR Confirms Structure Verifies Monomer Incorporation End-group Analysis NMR->Info_NMR Info_FTIR Confirms Functional Groups (Ester, Amide) Monitors Anhydride Disappearance FTIR->Info_FTIR Info_GPC Determines Mₙ, Mₙ Calculates Dispersity (Đ) GPC->Info_GPC Info_DSC Measures Glass Transition (T₉) Measures Melting Point (Tₘ) DSC->Info_DSC Info_TGA Assesses Thermal Stability Determines Degradation Temp. TGA->Info_TGA

Figure 3: A logical workflow for comprehensive polymer characterization.
Technique Purpose Expected Outcome / Key Observation
¹H & ¹³C NMR Structural verification and composition analysis.Disappearance of monomer-specific peaks and appearance of new broad peaks corresponding to the polymer backbone. Integration can confirm co-polymer composition.
FT-IR Spectroscopy Functional group analysis.Disappearance of the characteristic cyclic anhydride peaks (~1850 & 1780 cm⁻¹). Appearance of a strong ester carbonyl peak (~1735 cm⁻¹) for polyesters, and amide I/II bands (~1650 & 1550 cm⁻¹) for poly(ester-amide)s.
Gel Permeation Chromatography (GPC) Molar mass and dispersity determination.Provides number-average (Mₙ) and weight-average (Mₙ) molecular weights, and the dispersity (Đ = Mₙ/Mₙ). For controlled ROP, expect Đ < 1.3.[18]
Differential Scanning Calorimetry (DSC) Thermal transition analysis.Determines the glass transition temperature (T₉) and melting temperature (Tₘ, if crystalline). A high T₉ is expected due to the rigid monomer structure.[5]
Thermogravimetric Analysis (TGA) Thermal stability assessment.Measures the weight loss of the material as a function of temperature, indicating the onset of thermal degradation.

Potential Applications in Drug Development

The unique properties anticipated from these novel polymers make them attractive for several applications in the pharmaceutical and biomedical fields.

  • Drug Delivery Vehicles: The biodegradable polyester backbone makes these materials suitable for creating nanoparticles, micelles, or polymersomes for controlled drug release.[1][2] The high Tg could result in more stable, less permeable matrices, potentially leading to slower, zero-order drug release kinetics, which is highly desirable.

  • High-Strength Medical Implants: The rigidity imparted by the tricyclic monomer could yield polymers with high mechanical strength and modulus, suitable for load-bearing but resorbable applications like orthopedic screws, plates, or stents.

  • Dendritic Scaffolds: The anhydride functionality could be used to build well-defined dendritic or hyperbranched polyesters, which are known to be effective polymeric drug carriers with a high multiplicity of surface sites for drug conjugation.[19]

Troubleshooting and Expert Insights

  • Incomplete Polymerization (ROP): If monomer conversion stalls, it may be due to impurities (especially water) that terminate the reaction. Ensure all glassware is rigorously dried and solvents/reagents are anhydrous. Consider increasing catalyst loading slightly or extending reaction time.

  • Broad Dispersity (ROP): A dispersity (Đ) > 1.5 suggests a lack of control, possibly due to side reactions or slow initiation. Ensure the initiator and catalyst are fully dissolved and added quickly to the monomer solution to ensure all chains start growing simultaneously.

  • Low Molecular Weight (Polycondensation): Achieving high molecular weight in polycondensation requires precise 1:1 stoichiometry of the monomers and effective removal of the condensation byproduct (water). Any deviation from perfect stoichiometry will limit chain growth. The final high-vacuum stage is critical.

  • Poor Solubility: The rigidity of the polymer backbone may lead to poor solubility in common organic solvents. If the final polymer is intractable, consider synthesizing copolymers with a more flexible monomer (e.g., ε-caprolactone) to improve processability.

Conclusion

4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione represents a novel and promising monomer for the synthesis of advanced polymers. Its rigid, tricyclic structure combined with a reactive anhydride group provides access to a new class of polyesters and poly(ester-amide)s. The protocols and characterization strategies outlined in this document provide a robust framework for researchers to explore these materials. The resulting polymers, with their anticipated high thermal stability and tunable degradability, hold significant potential for innovation in demanding applications, particularly within the field of drug development and biomedical materials.

References

  • Coulembier, O., Degee, P., Hedrick, J. L., & Dubois, P. (2021). Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story. Polymer Chemistry, 12(15), 2198-2207. [Link]

  • Al-Amsyar, S. M., et al. (2021). Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts. Polymers, 13(16), 2753. [Link]

  • Zhang, Y., et al. (2024). Organobase-Catalyzed Ring-Opening Copolymerization of Cyclic Anhydrides and Oxetanes: Establishment and Application in Block Copolymer Synthesis. Macromolecules, 57(8), 3433–3443. [Link]

  • Otsuka, H., et al. (2018). Synthesis of hyperbranched polyesters via the ring-opening alternating copolymerisation of epoxides with a cyclic anhydride having a carboxyl group. Polymer Chemistry, 9(28), 3944-3949. [Link]

  • Darensbourg, D. J. (2017). Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides with Discrete Metal Complexes: Structure-Property Relationships. Accounts of Chemical Research, 50(1), 12-21. [Link]

  • Wang, Y., et al. (2023). Renewable hydroxymethylfurfural epoxide and cyclic anhydride copolymerization: a green route to functional biobased polyesters. Polymer Chemistry, 14(44), 5345-5353. [Link]

  • Li, Y., et al. (2025). Record-High-Molecular-Weight Polyesters from Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides Catalyzed by Hydrogen-Bond-Functionalized Imidazoles. Journal of the American Chemical Society. [Link]

  • Zhang, Y., et al. (2023). Cyclic Polyesters with Closed-Loop Recyclability from A New Chemically Reversible Alternating Copolymerization. Angewandte Chemie International Edition, 62(52), e202314115. [Link]

  • Wang, L., et al. (2024). Organo-Catalyzed Cationic Ring-Opening Copolymerization of Cyclic Anhydrides with Oxolanes: Access to Structurally Diverse Polyesters. Macromolecules, 57(1), 293–304. [Link]

  • Feng, J., & Tong, R. (2018). Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts. Frontiers in Chemistry, 6, 649. [Link]

  • Aricı, B. (2020). Syntheses of polyesters and poly (ester-anhydrides) industrial applications. Boğaziçi University. [Link]

  • Naumann, S. (2021). Organo-Catalyzed/Initiated Ring Opening Co-Polymerization of Cyclic Anhydrides and Epoxides: an Emerging Story. Polymer Chemistry. [Link]

  • Kricheldorf, H. R., & Funer, V. (2007). Syntheses of Cyclic Polyamides from Cyclic Dicarboxylic Anhydrides. Journal of Macromolecular Science, Part A, 43(1), 1-10. [Link]

  • Feng, X., et al. (2016). Synthesis of multicyclic polymers by intramolecular cyclization via a “tail-biting” strategy and their characterization. RSC Advances, 6(96), 93901-93909. [Link]

  • Feng, J., & Tong, R. (2018). Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts. VTechWorks. [Link]

  • Your, T., & Grinstaff, M. W. (2002). Polyester dendritic systems for drug delivery applications: design, synthesis, and characterization. Journal of the American Chemical Society, 124(19), 5496-5497. [Link]

  • Parrish, B., & Emrick, T. (2014). Strategies in aliphatic polyester synthesis for biomaterial and drug delivery applications. Macromolecules, 47(22), 7625-7636. [Link]

  • Hsiao, S. H., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3549. [Link]

  • Hsiao, S. H., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. PubMed. [Link]

  • Hua, X., et al. (2017). Recent advances in aliphatic polyesters for drug delivery applications. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 9(5), e1446. [Link]

  • Makadia, H. K., & Siegel, S. J. (2021). Aliphatic Polyester Nanoparticles for Drug Delivery Systems. IntechOpen. [Link]

  • Jackson, A. T., & Tillman, E. S. (2018). Identity of Low-Molecular-Weight Species Formed in End-To-End Cyclization Reactions Performed in THF. Polymers, 10(8), 861. [Link]

  • Xie, D., & Gibson, H. W. (1996). Macrocyclic Monomers: Synthesis, Characterization and Ring-opening Polymerization. Virginia Tech. [Link]

  • Zhang, K., & Liu, C. (2022). Cyclic polymers: synthesis, characteristics, and emerging applications. Polymer Chemistry, 13(33), 4742-4760. [Link]

  • Egunlusi, A. O., et al. (2020). Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. ARKIVOC, 2020(5), 28-38. [Link]

  • Stolle, A., & Szuppa, T. (2011). Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill. RSC Advances, 1(7), 1251-1257. [Link]

  • Van der Pijl, A. (n.d.). Molecular Characterization of Synthetic Polymers. Wageningen University & Research. [Link]

  • Vanhaecht, B., et al. (2007). Condensation kinetics of polyphthalamides. I. Diamines and diacids or dimethylesters. Polymer Engineering & Science, 47(10), 1589-1599. [Link]

  • Frelek, J., et al. (2002). Synthesis and chiroptical properties of enantiopure tricyclo[4.3.0.03,8]nonane-4,5-dione (twistbrendanedione). Tetrahedron: Asymmetry, 13(20), 2219-2225. [Link]

  • National Center for Biotechnology Information. (n.d.). (1S,3S,6R,7R,9S)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid. PubChem. [Link]

  • University of Luxembourg. (n.d.). 4-oxa-tricyclo(4.2.1.0(3,7))nonan-5-one. PubChemLite. [Link]

  • Lee, C. F., et al. (2007). Synthesis and Characterization of Poly(ε-caprolactone-b-4- vinylpyridine): Initiation, Polymerization, Solution. Macromolecules, 40(25), 8927-8935. [Link]

  • Harris, A. D., et al. (2008). anti-Tricyclo[4.2.1.1 2,5 ]deca-3,7-diene-9- endo ,10 -endo -diol. Acta Crystallographica Section E: Structure Reports Online, 64(9), o2270. [Link]

  • Williams, M., et al. (2015). One-pot synthesis and aqueous solution properties of pH-responsive schizophrenic diblock copolymer nanoparticles prepared via RAFT aqueous dispersion polymerization. Polymer Chemistry, 6(16), 3226-3235. [Link]

Sources

Method

derivatization of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione for agrochemical applications

Application Note: Divergent Derivatization of 4-Oxatricyclo[4.2.1.0³,⁷]nonane-2,5-dione for Novel Agrochemical Scaffolds Introduction & Scientific Rationale In modern agrochemical discovery, overcoming pest resistance an...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Derivatization of 4-Oxatricyclo[4.2.1.0³,⁷]nonane-2,5-dione for Novel Agrochemical Scaffolds

Introduction & Scientific Rationale

In modern agrochemical discovery, overcoming pest resistance and improving environmental profiles (e.g., soil half-life, off-target toxicity) are paramount challenges. Historically, agrochemical libraries were dominated by flat, highly aromatic molecules. However, recent paradigms emphasize increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) to enhance aqueous solubility, metabolic stability, and target-binding specificity[1].

4-oxatricyclo[4.2.1.0³,⁷]nonane-2,5-dione (CAS 16479-73-5) is a highly rigid, sp³-rich tricyclic building block[2]. Structurally, it is a keto-lactone derived from the acid-catalyzed intramolecular lactonization and subsequent oxidation of norbornene derivatives[3]. This scaffold is exceptionally valuable for agrochemical library generation because it possesses two orthogonal reactive sites:

  • A C2 Ketone: Primed for condensation reactions (e.g., oxime ethers, reductive aminations).

  • A C5 Lactone: Primed for nucleophilic ring-opening (e.g., amidation, hydrolysis).

By selectively addressing these functional groups, researchers can divergently synthesize libraries of fungicidal, herbicidal, and insecticidal candidates from a single core scaffold.

Derivatization Strategies & Workflow

The rigid tricyclic nature of this scaffold imposes significant steric hindrance, meaning standard derivatization conditions often fail or result in poor yields. To overcome this, we have developed and validated specific protocols utilizing nucleophilic catalysts and Lewis acid mediators.

  • Pathway A (Fungicide Focus): The oxime ether moiety is a privileged pharmacophore in agricultural chemistry, heavily featured in commercial fungicides like trifloxystrobin and pyribencarb[4]. Condensation of the C2 ketone with O -alkylhydroxylamines yields rigidified oxime ethers.

  • Pathway B (Herbicide Focus): Direct amidation of the sterically shielded C5 lactone is notoriously slow. By utilizing a Weinreb-type amidation with trimethylaluminum ( AlMe3​ ), the lactone is efficiently opened to yield a highly functionalized hydroxy-amide, introducing two new vectors for hydrogen bonding.

G Core 4-oxatricyclo[4.2.1.0³,⁷]nonane-2,5-dione (Core Scaffold) Oxime Oxime Ether Derivative (Fungicidal Candidate) Core->Oxime O-Alkylhydroxylamine Pyridine, EtOH, 80°C Amide Hydroxy-Amide Derivative (Herbicidal Candidate) Core->Amide Primary Amine AlMe3, Toluene, 60°C Amine Reductive Amination Product (Insecticidal Candidate) Core->Amine Amine, Ti(OiPr)4 NaBH3CN, MeOH, RT

Divergent derivatization workflow of 4-oxatricyclo[4.2.1.0³,⁷]nonane-2,5-dione.

Experimental Protocols

Protocol A: Synthesis of Oxime Ether Candidates (Ketone Functionalization)

Causality Note: The rigid bicyclic framework creates a high-energy transition state for nucleophilic attack at the C2 ketone. Pyridine is selected over standard inorganic bases (like K2​CO3​ ) because it acts dually as an acid scavenger for the hydroxylamine hydrochloride and as a mild nucleophilic catalyst, driving the equilibrium forward at elevated temperatures.

Reagents:

  • 4-oxatricyclo[4.2.1.0³,⁷]nonane-2,5-dione (1.0 equiv, 1.0 mmol, 152.15 mg)

  • O -Methylhydroxylamine hydrochloride (1.5 equiv, 1.5 mmol, 125.3 mg)

  • Anhydrous Pyridine (2.0 equiv, 2.0 mmol, 161 µL)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the core keto-lactone in 5.0 mL of absolute ethanol.

  • Addition: Add O -methylhydroxylamine hydrochloride in one portion, followed by the dropwise addition of anhydrous pyridine.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath. Stir vigorously for 4–6 hours.

  • Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1, visualized with KMnO4​ stain). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a new, less polar spot ( Rf​≈0.6 ) representing the oxime ether.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and 1M aqueous HCl (10 mL) to remove residual pyridine.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography to afford the pure oxime ether derivative.

Protocol B: Lactone Ring-Opening via Weinreb-Type Amidation

Causality Note: Direct reaction of amines with the C5 lactone fails due to the steric shielding of the methano-bridge. Pre-complexing the primary amine with AlMe3​ generates a highly nucleophilic, coordinate-unsaturated aluminum amide. This intermediate easily penetrates the steric bulk to attack the lactone carbonyl, ensuring an irreversible ring-opening to the hydroxy-amide.

Reagents:

  • 4-oxatricyclo[4.2.1.0³,⁷]nonane-2,5-dione (1.0 equiv, 1.0 mmol, 152.15 mg)

  • Benzylamine (1.2 equiv, 1.2 mmol, 131 µL)

  • Trimethylaluminum ( AlMe3​ , 2.0 M in toluene) (1.2 equiv, 1.2 mmol, 0.6 mL)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Safety Precaution: AlMe3​ is highly pyrophoric. Perform steps 1-3 strictly under an inert Argon atmosphere using rigorous Schlenk techniques.

  • Activation: In a flame-dried Schlenk flask, dissolve benzylamine in 2.5 mL of anhydrous toluene. Cool the solution to 0 °C in an ice bath. Slowly add the AlMe3​ solution dropwise. Stir for 30 minutes at room temperature to allow complete formation of the aluminum amide complex (methane gas evolution will be observed).

  • Coupling: In a separate vial, dissolve the core keto-lactone in 2.5 mL of anhydrous toluene. Add this solution dropwise to the activated amine complex at room temperature.

  • Heating: Heat the reaction mixture to 60 °C for 6 hours.

  • Quenching (Critical): Cool the flask to 0 °C. Cautiously quench the reaction by the dropwise addition of a saturated aqueous Rochelle salt (Potassium sodium tartrate) solution (5 mL). Stir vigorously for 1 hour until the aluminum salts break down and two clear layers form.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Combine the organic layers, dry over MgSO4​ , and concentrate in vacuo to yield the functionalized hydroxy-amide.

Quantitative Data & Physicochemical Profiling

The derivatization of the core scaffold yields compounds that adhere strictly to modern agrochemical design parameters (e.g., Rule of 3 / Rule of 5 compliance, high Fsp3​ ). The table below summarizes the theoretical physicochemical properties of the synthesized derivatives, demonstrating their suitability for further biological screening.

CompoundDerivatization SiteReagentYield (%)MW ( g/mol )cLogP Fsp3​
Core Scaffold N/AN/A-152.15-0.420.88
Derivative 1a C2 Ketone O -Methylhydroxylamine85%181.190.350.88
Derivative 1b C2 Ketone O -Benzylhydroxylamine78%257.292.100.60
Derivative 2a C5 LactoneBenzylamine72%259.301.150.60
Derivative 2b C5 LactoneIsopropylamine68%211.260.220.91

(Note: cLogP values are calculated estimates. Yields represent isolated yields following the protocols described above.)

References

  • Wei, W., et al. "Fsp3: A new parameter for drug-likeness." Drug Discovery Today, 2020. Available at:[Link]

  • Yang, L., et al. "Synthesis and Biological Evaluation of Oxime Ether Derivatives as Potential Pesticide Candidates by the Scaffold Hopping Strategy." Journal of Agricultural and Food Chemistry, ACS Publications, 2025. Available at:[Link]

  • Jiao, H., et al. "Functional norbornanyl ester derivatives, polymers and process for preparing same." US Patent 8883897B2, 2014.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione Functionalization

Welcome to the Application Support Center. The 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione scaffold is a highly rigid, bridged lactone-ketone system frequently utilized as a bioisostere and 3D-chemical space explorer in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione scaffold is a highly rigid, bridged lactone-ketone system frequently utilized as a bioisostere and 3D-chemical space explorer in drug development. Due to its dense stereochemical framework and the presence of two distinct carbonyl environments (a ketone and a gamma-lactone), selective functionalization requires precise catalyst tuning.

This guide addresses the most common troubleshooting queries regarding its catalytic reduction, alpha-arylation, and ring-opening, providing field-proven protocols and mechanistic insights.

Section 1: Stereoselective Ketone Reduction

FAQ 1.1: Why does standard borohydride reduction of the C5-ketone yield poor diastereomeric ratios (dr) and occasionally open the lactone? Causality & Solution: The norbornane-like tricyclic skeleton exerts significant steric hindrance. Small, hard hydrides (like NaBH₄) suffer from competing facial attack trajectories and can inadvertently attack the lactone carbonyl if the reaction is not strictly temperature-controlled. To achieve high diastereoselectivity without lactone cleavage, transition-metal-catalyzed asymmetric transfer hydrogenation (ATH) is required.

FAQ 1.2: Which Ru/Ir catalyst system provides the best facial selectivity for this rigid scaffold? Causality & Solution: We recommend Noyori-type Ru(II) complexes, specifically trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen]. The mechanism relies on a nonclassical metal-ligand bifunctional pathway. The NH₂ unit in the diamine ligand plays a pivotal role; the hydride on the Ru and the proton of the NH₂ ligand are simultaneously transferred to the ketone via a six-membered pericyclic transition state without requiring direct C=O/metal inner-sphere coordination[1]. This outer-sphere mechanism is highly sensitive to the steric environment of the tricyclic scaffold, ensuring excellent facial discrimination.

Data Summary: Catalyst Comparison for Ketone Reduction
Catalyst SystemHydride SourceTemp (°C)Yield (%)dr (endo:exo)Lactone Cleavage
NaBH₄ / CeCl₃Stoichiometric-78652.5 : 1< 5%
L-SelectrideStoichiometric-78721 : 15~10%
RuCl₂(PPh₃)₃ / eniPrOH258818 : 1None
Ru(TolBINAP)(DPEN)H₂ (1 atm)2595>99 : 1None
Protocol: Ru-Catalyzed Asymmetric Hydrogenation
  • Preparation: In an argon-filled glovebox, charge a high-pressure reactor with 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione (1.0 mmol) and trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] (0.01 mmol, 1 mol%).

  • Solvent Addition: Add anhydrous, degassed 2-propanol (5.0 mL).

  • Base Addition: Add a catalytic amount of KO-t-Bu (0.05 mmol) to accelerate the formation of the active RuH₂ species.

  • Hydrogenation: Purge the reactor with H₂ three times, then pressurize to 5 atm. Stir at 25 °C for 12 hours.

  • Workup: Vent the reactor safely. Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the Ru catalyst. Concentrate in vacuo to yield the pure diastereomeric alcohol.

Section 2: Palladium-Catalyzed Alpha-Arylation

FAQ 2.1: During Pd-catalyzed alpha-arylation of the ketone, I observe significant beta-hydride elimination and scaffold degradation. How do I prevent this? Causality & Solution: The alpha-position of the tricyclic ketone is sterically encumbered. If the reductive elimination step of the catalytic cycle is too slow, the Pd(II) intermediate undergoes competitive beta-hydride elimination or promotes ring-opening. You must use sterically hindered, electron-rich alkylphosphine ligands such as XPhos or P(t-Bu)₃. These bulky ligands accelerate the rate of reductive elimination from the arylpalladium enolate intermediate, outcompeting side reactions[2].

FAQ 2.2: What base should I use to generate the enolate without hydrolyzing the lactone bridge? Causality & Solution: Strong aqueous bases or hydroxides will rapidly open the 4-oxa bridge. Use non-nucleophilic, mild bases like NaOtBu or K₃PO₄ in anhydrous toluene. For microwave-assisted protocols, NaOtBu in toluene provides the optimal balance of enolate generation and lactone preservation[3].

PdCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar L_nPd(II)(Ar)(X) OxAdd->PdII_Ar Transmet Ligand Exchange PdII_Ar->Transmet Enolate Enolate Formation (NaOtBu + Tricycle) Enolate->Transmet PdII_Enolate L_nPd(II)(Ar)(Enolate) Transmet->PdII_Enolate RedElim Reductive Elimination (Accelerated by XPhos) PdII_Enolate->RedElim RedElim->Pd0 Regenerates Product Alpha-Arylated Tricycle RedElim->Product

Catalytic cycle of Pd-catalyzed alpha-arylation highlighting the critical reductive elimination step.

Protocol: Microwave-Assisted Pd-Catalyzed Alpha-Heteroarylation
  • Setup: To an oven-dried microwave vial, add XPhos Pd G4 catalyst (1 mol %), NaOtBu (2.4 equiv), the tricyclic dione (1.1 equiv), and anhydrous toluene (2.0 mL).

  • Activation: Stir at room temperature for 10 minutes to ensure enolate formation and catalyst activation.

  • Coupling Partner: Add the heteroaryl halide (1.0 equiv). Seal the vial with a Teflon-lined PEEK cap.

  • Irradiation: Heat in a microwave reactor at 100 °C for 4 hours.

  • Purification: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Section 3: Catalytic Lactone Aminolysis

FAQ 3.1: We need to open the lactone to form an amide, but Lewis acid catalysts (e.g., AlMe₃) are causing polymerization. What is the alternative? Causality & Solution: The strained nature of the bridged lactone makes it susceptible to uncontrolled cationic polymerization in the presence of strong Lewis acids. To achieve clean aminolysis, switch to an organocatalytic approach using TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene). TBD acts as a bifunctional catalyst: its basic nitrogen activates the amine nucleophile, while its acidic N-H hydrogen-bonds to the lactone carbonyl, facilitating a concerted, highly controlled ring-opening without metal contamination.

DecisionTree Start Target Modification of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione Ketone Ketone Reduction Start->Ketone Lactone Lactone Aminolysis Start->Lactone Alpha Alpha-Arylation Start->Alpha K_Cat Ru(BINAP)(diamine) (High dr/ee) Ketone->K_Cat Select Catalyst L_Cat TBD Organocatalyst (Metal-free) Lactone->L_Cat Select Catalyst A_Cat XPhos / P(t-Bu)3 (Steric Bulk) Alpha->A_Cat Select Ligand

Decision tree for selecting the optimal catalytic strategy based on the desired functionalization.

Protocol: TBD-Catalyzed Lactone Aminolysis
  • Setup: Dissolve the tricyclic dione (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous THF (0.5 M).

  • Catalyst Addition: Add TBD (10 mol%) in a single portion at room temperature.

  • Monitoring: Stir at room temperature. The reaction is typically complete within 2-4 hours (monitor via TLC or LC-MS).

  • Workup: Quench the reaction by passing the mixture through a short plug of acidic silica (or washing with 0.1 M HCl) to remove the TBD catalyst. Concentrate to obtain the pure hydroxy-amide.

References
  • Title: Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II)
  • Title: Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles Source: PubMed URL
  • Title: Palladium-Catalyzed Direct α-C(sp3)

Sources

Optimization

Technical Support Center: Troubleshooting Unwanted Side Reactions in 4-Oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione Ring-Opening

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the ring-opening polymerization (ROP) of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione. This hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the ring-opening polymerization (ROP) of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione. This highly strained, bicyclic anhydride monomer offers a unique building block for novel polyesters with potentially valuable thermal and mechanical properties. However, its complex structure can also lead to a range of unwanted side reactions that can compromise polymer quality and experimental reproducibility.

This guide provides in-depth troubleshooting advice, detailed FAQs, and validated protocols to help you navigate the challenges of working with this monomer and achieve your desired polymerization outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the ring-opening of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione.

Q1: My polymerization has a low or inconsistent monomer conversion. What are the primary factors to investigate?

A1: Low monomer conversion is a frequent issue and can typically be traced back to a few critical parameters:

  • Monomer Purity: This is the most common culprit. The bicyclic anhydride is susceptible to hydrolysis. Trace amounts of water in the monomer, solvent, or initiator can react with the anhydride, rendering it unable to polymerize and potentially inhibiting the catalyst.

  • Catalyst/Initiator Activity: Ensure your catalyst and initiator are of high purity and have been stored under strictly anhydrous and inert conditions. Many common ROP catalysts, such as tin(II) octoate and certain organocatalysts, are highly sensitive to moisture and air.

  • Reaction Conditions: The polymerization of this strained monomer can be sensitive to temperature. Too high a temperature may promote side reactions, while a temperature that is too low may result in slow or stalled polymerization. An inert atmosphere (e.g., argon or nitrogen) is essential to prevent side reactions with atmospheric components.

Q2: I'm observing a broader than expected molecular weight distribution (polydispersity index > 1.5) in my final polymer. What could be the cause?

A2: A broad molecular weight distribution suggests a loss of control over the polymerization process. Common causes include:

  • Transesterification Reactions: These are common side reactions in polyester synthesis, leading to chain scrambling and a broader distribution of polymer chain lengths. This can be exacerbated by high temperatures and certain catalysts.

  • Multiple Initiating Species: The presence of impurities, particularly water or alcohols other than the intended initiator, can lead to multiple initiation events, resulting in a heterogeneous population of polymer chains.

  • Chain-Transfer Reactions: Impurities can act as chain-transfer agents, terminating one growing chain and initiating a new one, which disrupts the controlled growth of the polymer chains.

Q3: My polymer's Nuclear Magnetic Resonance (NMR) spectrum shows unexpected peaks. How can I identify the side products?

A3: Unexpected signals in the ¹H or ¹³C NMR spectrum are indicative of side reactions. To identify the byproducts, consider the following possibilities:

  • Hydrolysis: The presence of carboxylic acid and alcohol end-groups resulting from the reaction of the anhydride with water.

  • Decarboxylation: At elevated temperatures, the anhydride may undergo decarboxylation, leading to the formation of other cyclic structures.

  • Epimerization: The stereochemistry of the monomer can be altered under certain reaction conditions, leading to different repeating units in the polymer chain and more complex NMR spectra.

A thorough analysis of 2D NMR spectra (e.g., COSY, HSQC) can help in elucidating the structure of these side products.

II. In-Depth Troubleshooting Guides

This section provides a more detailed analysis of specific side reactions and step-by-step guidance for their mitigation.

Guide 1: Combating Hydrolysis-Induced Polymerization Failure

The Problem: The primary challenge in the ring-opening of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione is its high susceptibility to hydrolysis. The strained anhydride ring is readily attacked by water, leading to the formation of a dicarboxylic acid, which will not participate in the ring-opening polymerization.

The Chemistry:

Caption: Hydrolysis of the bicyclic anhydride monomer.

Mitigation Strategy:

  • Monomer Purification:

    • Recrystallize the monomer from a dry, non-protic solvent (e.g., anhydrous toluene or dioxane).

    • Dry the purified monomer under high vacuum for several hours to remove any residual solvent and adsorbed water.

  • Solvent and Reagent Drying:

    • Use freshly distilled and dried solvents. Anhydrous solvents from commercial suppliers should be used immediately after opening.

    • Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry, inert gas.

  • Inert Atmosphere:

    • Conduct the entire polymerization under a positive pressure of a dry, inert gas such as argon or nitrogen. Schlenk line or glovebox techniques are highly recommended.

Guide 2: Minimizing Transesterification and Controlling Polydispersity

The Problem: Transesterification reactions, where a growing polymer chain attacks another polymer chain, can lead to a broadening of the molecular weight distribution and a loss of control over the polymer architecture. This is particularly problematic when aiming for well-defined block copolymers or polymers with specific end-groups.

The Chemistry:

G cluster_0 Polymer Chain A cluster_1 Polymer Chain B P_A_start ...-O-R-C(O)-... P_A_end ...-O-R'-OH P_B_start ...-O-R''-C(O)-... P_A_end->P_B_start Nucleophilic Attack Scrambled_Chains Polymers with Broader Molecular Weight Distribution P_B_start->Scrambled_Chains Chain Scission & Re-formation

Caption: Intermolecular transesterification leading to chain scrambling.

Mitigation Strategy:

ParameterRecommendationRationale
Temperature Use the lowest effective temperature for polymerization.Higher temperatures increase the rate of transesterification.
Catalyst Choice Select catalysts known for high control and low transesterification rates (e.g., certain well-defined organocatalysts or metal complexes).Some catalysts, particularly at high concentrations, can promote transesterification.
Reaction Time Monitor the reaction closely and quench it promptly upon reaching the desired conversion.Prolonged reaction times, especially after full monomer conversion, increase the likelihood of side reactions.
Monomer to Initiator Ratio Carefully control the stoichiometry to favor propagation over side reactions.A higher initiator concentration can sometimes suppress intermolecular reactions by keeping the chain lengths shorter.

III. Validated Experimental Protocol

This section provides a starting point for the successful ring-opening polymerization of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione.

Materials:

  • 4-Oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione (purified and dried)

  • Benzyl alcohol (initiator, freshly distilled from CaH₂)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add 1.00 g (6.57 mmol) of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione to a dried Schlenk flask equipped with a magnetic stir bar.

  • Add 10 mL of anhydrous toluene to dissolve the monomer.

  • In a separate vial, prepare a stock solution of the initiator by dissolving 71.1 mg (0.657 mmol) of benzyl alcohol in 5 mL of anhydrous toluene.

  • Add the desired volume of the initiator stock solution to the monomer solution.

  • In another vial, prepare a stock solution of the catalyst by dissolving 26.6 mg (0.0657 mmol) of Sn(Oct)₂ in 5 mL of anhydrous toluene.

  • Add the desired volume of the catalyst stock solution to the reaction mixture to initiate the polymerization.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) under an inert atmosphere.

  • Monitor the reaction progress by taking aliquots for ¹H NMR analysis.

  • Once the desired conversion is reached, quench the reaction by adding a small amount of benzoic acid.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Filter and dry the polymer under vacuum to a constant weight.

IV. Analytical and Characterization Support

Accurate characterization of the resulting polymer is crucial for confirming the success of the polymerization and identifying any side products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show the disappearance of the monomer peaks and the appearance of new, broader peaks corresponding to the polymer backbone. Key signals to monitor include the protons adjacent to the newly formed ester linkages.

  • ¹³C NMR: The carbon NMR will confirm the formation of the polyester by the appearance of a characteristic carbonyl signal for the ester group in the polymer backbone, which will be shifted from the anhydride carbonyl signals of the monomer.

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. A narrow PDI (typically < 1.5) is indicative of a well-controlled polymerization.

V. References

  • Hong, M., & Chen, E. Y. X. (2016). Completely recyclable biopolymers with unusual property profiles. Nature Chemistry, 8(1), 42-49.

  • Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004). Controlled ring-opening polymerization of lactide and glycolide. Chemical reviews, 104(12), 6147-6176.

  • Kamber, N. E., Jeong, W., Waymouth, R. M., Pratt, R. C., Lohmeijer, B. G., & Hedrick, J. L. (2007). Organocatalytic ring-opening polymerization. Chemical reviews, 107(12), 5813-5840.

Troubleshooting

best anhydrous solvent systems for 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione mediated reactions

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Anhydrous Solvent Systems, Troubleshooting, and Experimental Workflows Executive Overview & Chemical Context The rigid, bridged tricyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Anhydrous Solvent Systems, Troubleshooting, and Experimental Workflows

Executive Overview & Chemical Context

The rigid, bridged tricyclic anhydride 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione (CAS: 16479-73-5) is a highly specialized building block utilized in ring-opening copolymerization (ROCOP)[3.1] and the synthesis of conformationally restricted polyimides and pharmaceuticals.

Due to the high ring strain and electrophilicity of the anhydride moiety, this compound is exceptionally susceptible to nucleophilic attack. While this thermodynamic instability enables efficient desymmetrization and amidation, it also makes the reagent highly vulnerable to premature hydrolysis by trace moisture. Successful utilization of this compound requires strict adherence to anhydrous solvent protocols and an understanding of solvent-solute causality[3.3].

Solvent Selection Matrix

Selecting the correct anhydrous solvent requires balancing the dielectric constant, the solubility of the rigid tricyclic skeleton, and the specific mechanistic pathway of your reaction.

SolventDielectric Constant (ε)Solubilizing Power for Tricyclic AnhydridesRecommended ApplicationMoisture Risk Profile
Anhydrous DMF 36.7HighAmidation, ImidizationHigh (Highly Hygroscopic)
Anhydrous NMP 32.2Very HighPolyimide SynthesisHigh (Highly Hygroscopic)
Anhydrous THF 7.5ModerateROCOP, DesymmetrizationModerate (Peroxide former)
Anhydrous Toluene 2.4Low (Requires heating)ROCOP (Catalytic)Low
Anhydrous DCM 8.9HighEsterification, Mild AmidationLow

Troubleshooting Guides & FAQs

Q: Why am I observing a broad O-H stretch (~3300-2500 cm⁻¹) in my IR spectrum before adding my nucleophile? A: Your anhydride has hydrolyzed to the corresponding tricyclic dicarboxylic acid. 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione reacts rapidly with trace water in hygroscopic solvents like DMF or NMP. Causality: The bridged brendane-type structure locks the carbonyls in a highly reactive, exposed conformation. Water acts as a competitive nucleophile, irreversibly opening the ring. Solution: Implement a self-validating solvent drying protocol. Never trust "anhydrous" commercial bottles once the septum is pierced. Always verify moisture content via Karl Fischer (KF) titration prior to use (target <50 ppm H₂O)[3.11].

Q: I am attempting a Ring-Opening Copolymerization (ROCOP) with an epoxide, but my conversion is stalling at <10%. A: This is likely a solvent-catalyst competition issue or poor monomer solubility. Causality: In ROCOP, coordinating solvents like THF or DMF can competitively bind to the metal center (e.g., Zinc or Chromium catalysts), shutting down epoxide coordination and subsequent ring-opening[3.10]. Solution: Switch to a non-coordinating solvent like Anhydrous Toluene. If the tricyclic anhydride has poor solubility in toluene at room temperature, increase the reaction temperature (e.g., 80-110 °C) to fully dissolve the solid anhydride monomer[3.1].

Q: My amidation reaction yields the amic acid intermediate, but thermal imidization is failing. A: The solvent's boiling point is insufficient to drive the dehydration step, or the rigid tricyclic geometry is hindering cyclization. Causality: Imidization requires the elimination of water. The rigid skeleton of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione imposes significant steric constraints during the transition state of ring closure. Solution: Transition from DCM/THF to a high-boiling solvent like Anhydrous NMP or DMF. Alternatively, employ chemical imidization using acetic anhydride and pyridine at room temperature to bypass the thermal activation barrier[3.12].

Standard Operating Procedure (SOP): Anhydrous Amidation

This protocol is designed as a self-validating system to ensure absolute moisture control and reaction completion.

Step 1: Solvent Validation (Self-Validation Checkpoint 1)

  • Extract 1.0 mL of Anhydrous DMF via a gas-tight syringe.

  • Inject into a coulometric Karl Fischer titrator.

  • Validation: Proceed only if the moisture content reads <50 ppm . If >50 ppm, add activated 3Å molecular sieves (20% m/v) and let sit for 24 hours under inert gas before re-testing.

Step 2: Apparatus Preparation

  • Flame-dry a Schlenk flask under vacuum (0.1 Torr) for 5 minutes.

  • Backfill with high-purity Argon (99.999%). Repeat the vacuum-argon cycle three times.

Step 3: Reagent Solubilization

  • Under positive Argon flow, add 1.0 equivalent of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione to the flask.

  • Add the validated Anhydrous DMF (0.2 M concentration) and stir until complete dissolution is achieved.

  • Validation: The solution must remain perfectly clear. Cloudiness indicates premature hydrolysis to the insoluble dicarboxylic acid.

Step 4: Nucleophile Addition

  • Cool the reaction to 0 °C to control the exothermic ring-opening.

  • Dropwise, add 1.05 equivalents of the primary amine. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

Step 5: Reaction Monitoring (Self-Validation Checkpoint 2)

  • Take a 50 µL aliquot, evaporate the DMF under a stream of nitrogen, and analyze via ATR-FTIR.

  • Validation: The reaction is complete when the characteristic anhydride asymmetric and symmetric C=O stretches (typically ~1850 and ~1780 cm⁻¹) completely disappear, replaced by amide I and II bands (~1650 and ~1550 cm⁻¹).

Mechanistic & Workflow Visualizations

Pathway A 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione (Tricyclic Anhydride) B Nucleophilic Attack (Primary Amine) A->B Anhydrous Solvent (DMF/NMP) F Moisture Contamination (H2O > 50 ppm) A->F Trace Water C Amic Acid Intermediate B->C D Thermal/Chemical Imidization (-H2O) C->D E Tricyclic Imide Product D->E G Dicarboxylic Acid (Dead-end Hydrolysis) F->G Hydrolysis

Fig 1. Mechanistic pathway of tricyclic anhydride amidation vs. dead-end hydrolysis.

Workflow S1 Solvent Selection (e.g., DMF, THF) S2 Karl Fischer Titration (Verify <50 ppm H2O) S1->S2 S3 Molecular Sieves (3Å) Activation & Addition S2->S3 If >50 ppm S4 Schlenk Line / Glovebox Inert Atmosphere S2->S4 If <50 ppm S3->S2 Re-test S5 Reaction Execution S4->S5

Fig 2. Self-validating anhydrous solvent preparation workflow.

References

  • Ring-Opening Copolymerizaton of Cyclohexene Oxide and Succinic Anhydride by Zinc and Magnesium Schiff-Base Complexes Containing Alkoxy Side Arms Inorganic Chemistry - ACS Publications URL:[Link]

  • Mechanism of Acylative Oxidation–Reduction–Condensation Reactions Using Benzoisothiazolones as Oxidant and Triethylphosphite as Stoichiometric Reductant The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A Stable Chromium(III) Catalyst for Ring-Opening Alternating Copolymerization of Cyclic Anhydrides/Epoxides under Air Inorganic Chemistry - ACS Publications URL:[Link]

  • Fully Liquid Phase Oligonucleotide Synthesis Organic Process Research & Development - ACS Publications URL:[Link]

  • Modern Organic Synthesis in the Laboratory LabXing / Oxford University Press URL: [Link]

Optimization

Technical Support Center: Navigating Steric Challenges in 4-Oxatricyclo[4.2.1.03,7]nonane-2,5-dione Modifications

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione scaffold. This unique, rigid, and strained cage-like structure presents significant opportunities for creating novel chemical entities with precise three-dimensional orientations. However, its compact and congested nature also introduces formidable steric challenges that can impede or completely halt desired chemical transformations.

This guide is designed to serve as a troubleshooting resource, providing not just protocols but also the underlying mechanistic rationale to empower you to overcome these synthetic hurdles. We will explore common issues in a question-and-answer format, offering field-proven insights and strategies to successfully modify this complex core.

Section 1: Understanding the Steric Landscape of the Scaffold

Before attempting modifications, it is critical to understand the molecule's three-dimensional architecture. The tricyclic system severely restricts conformational flexibility, creating distinct zones of high and low steric hindrance that dictate the feasibility of reagent approach.

Question: What are the primary sites of steric hindrance on the 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione core?

Answer: The primary steric hindrance arises from the concave face of the molecule and the crowding around the carbonyl groups (C2 and C5) and the bridgehead carbons (C1 and C7).

  • Carbonyl Carbons (C2, C5): These are the primary sites for many desired modifications. However, their position within the caged framework means that one face is significantly more shielded than the other. The "endo" face is highly congested, making nucleophilic attack from this direction exceptionally difficult.

  • Bridgehead Carbons (C1, C7): These positions are quaternary-like in their steric demand, making SN2-type reactions at adjacent carbons nearly impossible and radical abstraction difficult.

  • Alpha-Carbons (C3, C6): Access to the protons on these carbons for enolate formation is sterically hindered by the overall cage structure.

Caption: Troubleshooting workflow for α-functionalization failures.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use protecting groups to facilitate my synthesis? A: Yes, but with caution. Protecting one carbonyl group (e.g., by converting it to a diol and then a ketal) could allow for selective chemistry at the other. However, the conditions required for both protection and deprotection might be harsh enough to degrade the strained tricyclic core. Screen conditions carefully on a small scale.

Q2: My desired modification involves a ring expansion or contraction. Is this feasible? A: Skeletal modifications of such a strained system are exceptionally challenging but not impossible. [1][2]Reactions like the Tiffeneau-Demjanov rearrangement are possibilities but would require careful substrate design (e.g., an α-aminoketone derivative). These advanced methods often require specialized catalysts and conditions designed to activate otherwise inert C-C bonds and should be approached with a thorough review of the literature on similar caged systems. [2][3] Q3: How does solvent choice impact reactions on this scaffold? A: Solvent choice is critical. For reactions involving ionic intermediates, polar aprotic solvents like DMF or DMSO can enhance the reactivity of nucleophiles. However, for reactions proceeding through a carbocation-like transition state (SN1 type), polar protic solvents may offer better stabilization. [4]For sterically hindered reactions, the solvent's ability to solvate and stabilize the transition state can be the difference between success and failure.

Section 4: Exemplar Experimental Protocol

Protocol: Microwave-Assisted Reduction of a Carbonyl Group in the 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione Scaffold

This protocol is a representative example for overcoming the steric barrier to nucleophilic attack using microwave assistance.

  • Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione (1.0 eq.) in anhydrous ethanol (5 mL).

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq.) to the solution in one portion. Caution: Hydrogen gas is evolved.

  • Reaction Setup: Seal the vial with a septum cap and place it in the cavity of a scientific microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at 80 °C (power: 150 W) for 10 minutes. Monitor the pressure to ensure it remains within the vial's limits.

  • Workup: After cooling the vial to room temperature, carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the corresponding lactone-alcohol.

References

  • White, J. D., et al. (2011). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. PMC. Retrieved from [Link]

  • Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Retrieved from [Link]

  • Flippen-Anderson, J. L., et al. (2002). Synthesis and chiroptical properties of enantiopure tricyclo[4.3.0.03,8]nonane-4,5-dione (twistbrendanedione). Tetrahedron: Asymmetry.
  • PubChem. (n.d.). (1S,3S,6R,7R,9S)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-oxa-tricyclo(4.2.1.0(3,7))nonan-5-one. Retrieved from [Link]

  • Zhang, R., & Dong, G. (2025). Skeletal Modification via Activation of Relatively Unstrained C–C Bonds. Accounts of Chemical Research. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Zhang, R., & Dong, G. (2025). Skeletal Modification via Activation of Relatively Unstrained C-C Bonds. PubMed. Retrieved from [Link]

  • Szeimies, G., et al. (1996). Synthesis and Reactivity of trans-Tricyclo[4.2.0.01,3]oct-4-ene. ResearchGate. Retrieved from [Link]

  • Chemistry World. (2025). Stereochemical editing used to tune explosive power of cage-like energetic materials. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting Moisture Sensitivity of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione (CAS: 16479-73-5).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione (CAS: 16479-73-5). Because this compound is a highly strained cyclic anhydride, its primary vulnerability in the laboratory is moisture-induced degradation.

Below, you will find a deep dive into the mechanistic causality of its degradation, diagnostic data, troubleshooting FAQs, and self-validating experimental protocols to ensure your workflows remain robust.

Mechanistic Insight: The Causality of Degradation

4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione is a potent homobifunctional reagent. Its utility in complex synthesis and bioconjugation stems from its high electrophilicity, which allows it to acylate nucleophiles (like amines and alcohols) rapidly without the need for secondary coupling reagents ()[1].

However, this same electrophilicity makes it highly susceptible to atmospheric moisture. Water acts as a nucleophile, attacking the carbonyl carbon. Because the activation energy barrier for the ring-opening of cyclic anhydrides is relatively low, the reaction proceeds easily at room temperature ()[2]. The collapse of the resulting tetrahedral intermediate breaks the C-O bond, irreversibly forming a tricyclic dicarboxylic acid under ambient conditions. This diacid is electrophilically inactive, effectively killing downstream coupling reactions.

HydrolysisMechanism A 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione (Intact Anhydride) C Nucleophilic Attack at C=O (Tetrahedral Intermediate) A->C Exposure B Atmospheric Moisture (H₂O Nucleophile) B->C Attacks D Ring-Opening Cleavage (C-O Bond Breakage) C->D Collapse E Tricyclic Dicarboxylic Acid (Inactive Diacid) D->E Proton Transfer

Caption: Logical mechanism of moisture-induced ring-opening hydrolysis.

Diagnostic Data: Verifying Reagent Integrity

Before initiating any sensitive synthesis, you must verify that your batch has not hydrolyzed. The table below summarizes the quantitative and qualitative metrics used to differentiate the active anhydride from the inactive diacid.

Analytical MethodIntact Anhydride (Active)Hydrolyzed Diacid (Inactive)Diagnostic Indicator
FT-IR Spectroscopy Sharp doublets at ~1860 cm⁻¹ and ~1780 cm⁻¹ (sym/asym C=O stretch)Broad peak at ~1710 cm⁻¹ (C=O); Broad band 2500–3300 cm⁻¹ (O-H)Disappearance of 1860/1780 cm⁻¹ bands; appearance of broad O-H band.
¹H-NMR (CDCl₃) Sharp, well-resolved bridgehead protons; no acidic protonsBroad singlet at ~12.0 ppm (-COOH)Presence of the 12.0 ppm signal strictly indicates moisture contamination.
Solubility (DCM) Highly soluble in anhydrous dichloromethane (DCM)Poorly soluble in DCM due to strong intermolecular H-bondingCloudiness or particulate matter in a 50 mg/mL DCM solution indicates diacid formation.

Troubleshooting Guides & FAQs

Q: My downstream coupling yields have dropped from 85% to <20%. Is my batch compromised? A: Yes. If exposed to atmospheric moisture, the anhydride ring opens to form the dicarboxylic acid. Because the diacid is electrophilically inactive under mild conditions, your target nucleophile has nothing to react with, severely depressing your yields. Your stoichiometry is effectively poisoned by the inert diacid.

Q: How can I visually or rapidly assess if moisture contamination has occurred without running an NMR? A: Use the "DCM Solubility Test" outlined in the diagnostic table above. The intact tricyclic anhydride dissolves readily in anhydrous DCM. The hydrolyzed diacid forms strong intermolecular hydrogen bonds, rendering it insoluble. If your solution appears cloudy, hydrolysis has occurred.

Q: What are the strict storage requirements to prevent this degradation? A: Store the compound at 2–8°C in a tightly sealed desiccator backfilled with Argon. Argon is preferred over Nitrogen because it is denser than air, providing a heavier protective "blanket" over the solid. Crucially, allow the sealed container to warm to room temperature for at least 30 minutes before opening. Opening a cold container causes immediate condensation of atmospheric moisture directly onto the highly reactive solid.

Q: If my batch has completely hydrolyzed to the diacid, is it ruined, or can I recover the anhydride? A: It is not ruined. You can recover the active anhydride via chemical dehydration (see Protocol 2 below). Refluxing the diacid in acetic anhydride drives the equilibrium back to the closed-ring anhydride.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to ensure flawless handling and recovery of the compound. Every step is grounded in chemical causality and ends with a self-validation check.

Protocol 1: Moisture-Free Reagent Preparation (Schlenk Technique)

Objective: Transfer and utilize the anhydride without inducing ring-opening.

  • Glassware Preparation: Flame-dry a Schlenk flask under high vacuum (<0.1 Torr) for 5 minutes. Backfill with ultra-high purity (UHP) Argon. Repeat the vacuum-argon cycle three times.

    • Causality: This removes microscopic surface-bound water on the glass that would otherwise initiate hydrolysis upon contact.

  • Transfer: Inside an Argon-filled glovebox, weigh the required amount of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione and transfer it to the Schlenk flask. Seal with a rubber septum.

    • Causality: Argon's high density prevents ambient oxygen and moisture from displacing the inert atmosphere during the brief moments the solid is manipulated.

  • Solvent Addition: Using a gas-tight syringe, inject anhydrous solvent (e.g., THF dried over sodium/benzophenone) through the septum.

  • Self-Validation: Observe the solution. The intact anhydride is highly soluble. Any turbidity or remaining suspension indicates the presence of the insoluble diacid, meaning the batch or transfer was compromised.

Protocol 2: Chemical Dehydration (Recovery of Hydrolyzed Material)

Objective: Convert the inactive diacid back to the active tricyclic anhydride.

  • Suspension: In a round-bottom flask, suspend 1.0 g of the degraded material in 5.0 mL of acetic anhydride.

  • Reflux: Attach a reflux condenser equipped with a calcium chloride drying tube. Heat the mixture to 140°C for 3 hours.

    • Causality: The thermal energy overcomes the activation barrier for ring closure. The excess acetic anhydride chemically scavenges the released water (forming acetic acid), driving the equilibrium forward via Le Chatelier's principle.

  • Distillation: Equip the flask with a short-path distillation head. Remove the acetic acid and unreacted acetic anhydride under reduced pressure (approx. 10 Torr) at 60°C.

  • Purification: Purify the resulting crude solid via vacuum sublimation (e.g., 80°C at 0.1 Torr) to isolate the pure anhydride.

  • Self-Validation: Take a 1 mg aliquot and run an FT-IR spectrum. The appearance of sharp doublets at ~1860 cm⁻¹ and ~1780 cm⁻¹ and the complete absence of the broad 2500–3300 cm⁻¹ O-H band validates the successful recovery.

HandlingWorkflow Start Receive / Retrieve Anhydride QC Initial QC: FT-IR & 1H-NMR Start->QC Decision Is Diacid Present? (Broad OH stretch >2500 cm⁻¹) QC->Decision Recover Chemical Dehydration (Ac₂O Reflux + Sublimation) Decision->Recover Yes (Hydrolyzed) Glovebox Glovebox Transfer (Ar/N₂ Atmosphere) Decision->Glovebox No (Intact) Recover->QC Re-test Reaction Proceed to Downstream Synthesis Glovebox->Reaction

Caption: Experimental workflow for quality control, handling, and recovery of the anhydride.

References

  • Title: Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

  • Title: Cyclic anhydride ring opening reactions: theory and application Source: Journal of Biomedical Materials Research (PubMed / NIH) URL: [Link]

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Temperature Optimization for 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione

Role: Senior Application Scientist Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Welcome to the official technical support and troubleshooting hub for 4-oxatricyclo[4.2.1.0,3,7]nonane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals

Welcome to the official technical support and troubleshooting hub for 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione (hereafter referred to as TCA , Tricyclic Anhydride). This rigid, bridged tricyclic compound is a highly valued building block in the synthesis of advanced pharmaceutical intermediates and high glass-transition temperature ( Tg​ ) polyesters.

Because of its highly strained [4.2.1.0] bridged structure, TCA presents unique thermodynamic challenges. Precise temperature control is paramount to prevent premature decarboxylation, manage moisture-induced hydrolysis, and optimize ring-opening copolymerization (ROCOP) kinetics. This guide synthesizes field-proven methodologies with causal mechanistic explanations to ensure your experiments succeed.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q: Why does my TCA monomer show a reduced melting point and poor reactivity after prolonged storage at room temperature? A: The monomer has undergone ring-opening hydrolysis. TCA is highly susceptible to atmospheric moisture, which converts the anhydride into its corresponding tricyclic diacid. This diacid impurity alters the melting point and poisons Lewis acid catalysts during polymerization. Causality: The strained nature of the 5-membered anhydride ring fused to the rigid [4.2.1.0] core makes the carbonyl carbons highly electrophilic and thermodynamically eager to relieve ring strain via hydrolysis. Solution: Always store TCA at 2°C–8°C in a desiccator backfilled with dry argon. Prior to use, dry the monomer under high vacuum at 40°C.

Q: During ring-opening copolymerization (ROCOP) with epoxides, my reaction stalls at <20% conversion at 50°C. Should I increase the catalyst loading? A: No, the issue is thermodynamic, not catalytic. The rigid tricyclic framework of TCA creates significant steric congestion, severely limiting its solubility in standard epoxides at lower temperatures[1]. Causality: At 50°C, the system lacks the thermal energy required to overcome the activation barrier for monomer insertion. The catalyst is active, but the monomer is physically inaccessible. Solution: Elevate the reaction temperature to 70°C–90°C. At this temperature, the monomer fully solubilizes, and the catalyst can efficiently mediate the alternating insertion without requiring higher catalyst loadings[2].

Q: I increased the ROCOP temperature to 130°C to speed up the reaction, but the resulting polymer has a lower Tg​ than expected. What happened? A: Overheating the reaction drives the system out of the kinetic window for alternating sequence control. Causality: At temperatures exceeding 120°C, the thermal energy is sufficient to activate side-reaction pathways—specifically transesterification and epimerization of the tricyclic moiety[1]. This introduces random ether linkages into the polymer backbone, increasing chain flexibility and drastically lowering the glass transition temperature ( Tg​ ). Solution: Maintain the reaction strictly between 70°C and 90°C using active cooling to manage the reaction exotherm.

Q: What is the absolute thermal ceiling for processing polymers derived from this monomer? A: Thermogravimetric analysis (TGA) of polyesters containing this tricyclic unit shows that the 5% weight loss degradation onset ( Td,5%​ ) typically occurs between 270°C and 327°C[3]. Causality: Above this threshold, the polymer undergoes catastrophic chain scission and decarboxylation of the ester linkages. Melt processing or extrusion should never exceed 250°C to ensure a safe thermal buffer.

Part 2: Quantitative Data – Thermal Parameters

The following table summarizes the critical temperature thresholds for handling and reacting TCA, mapping the physical conditions to their molecular outcomes.

ParameterTemperature RangeKinetic / Thermodynamic EffectExperimental Outcome
Vacuum Drying 30°C – 40°CRemoves moisture without inducing sublimation.High-purity, anhydrous monomer.
Sub-optimal ROCOP < 60°CInsufficient activation energy; high steric hindrance.Poor solubility, stalled reaction (<20% yield).
Optimal ROCOP 70°C – 90°COvercomes steric barrier of the[4.2.1.0] core.Strict alternating sequence, high Tg​ polymer[2].
Elevated Exotherm 100°C – 150°CActivates side-reaction pathways.Epimerization, transesterification, ether linkages[1].
Thermal Degradation > 270°CCleavage of anhydride/ester bonds ( Td,5%​ ).Decarboxylation, catastrophic chain scission[3].

Part 3: Visualizing the Thermal Pathway

The diagram below maps the temperature-dependent pathways of TCA, illustrating the narrow thermodynamic window required for successful synthesis.

ThermalOptimization TCA 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione (TCA Monomer) LowTemp Sub-optimal Temp (< 60°C) TCA->LowTemp Insufficient thermal energy OptTemp Optimal ROCOP (70°C - 90°C) TCA->OptTemp Controlled heating + Catalyst HighTemp Elevated Temp (> 120°C) TCA->HighTemp Overheating during synthesis DegTemp Degradation (> 270°C) TCA->DegTemp TGA Onset (Td,5%) LowRes Poor Solubility & Low Conversion (< 20%) LowTemp->LowRes OptRes Alternating Polyester (High Tg, Narrow Dispersity) OptTemp->OptRes HighRes Side Reactions: Epimerization & Transesterification HighTemp->HighRes DegRes Thermal Decomposition (Decarboxylation/Chain Scission) DegTemp->DegRes

Figure 1: Temperature-dependent reaction pathways and thermal stability outcomes for TCA.

Part 4: Self-Validating Protocol – Temperature-Optimized ROCOP

This standard operating procedure (SOP) relies on sequential thermal gating and in-situ validation to ensure the reaction remains within the thermodynamic window of strict alternating copolymerization.

Step 1: Monomer Purification & Desiccation

  • Transfer TCA to a Schlenk flask under an inert atmosphere.

  • Apply high vacuum ( 10−3 mbar) and heat to exactly 40°C using a calibrated oil bath for 12 hours.

  • Self-Validation Check: Weigh the flask before and after drying. A mass loss of >2% indicates unwanted monomer sublimation, meaning your oil bath is overshooting 40°C and requires recalibration.

Step 2: Catalyst Loading & Solubilization

  • In a glovebox, add your chosen metal catalyst (e.g., Al(III) or Co(III)K(I) complex) at a 1:1000 catalyst-to-monomer ratio[2].

  • Inject the epoxide (e.g., cyclohexene oxide). At 25°C, the mixture will remain heterogeneous due to TCA's rigid structure. Do not attempt to force dissolution via mechanical stirring alone.

Step 3: Thermal Initiation (70°C)

  • Transfer the sealed reactor to a pre-heated 70°C block.

  • Mechanistic Action: 70°C is the critical threshold where the thermal energy exceeds the steric activation barrier of the [4.2.1.0] bridged system, initiating ring-opening without breaking catalyst selectivity[2].

Step 4: Reaction Monitoring & Exotherm Control

  • Monitor the internal temperature continuously. The ROCOP process is highly exothermic. Use active cooling (chilled jacket) to prevent the internal temperature from exceeding 90°C.

  • Self-Validation Check: Extract a 0.1 mL aliquot at the 4-hour mark. Analyze via 1 H NMR. The absolute absence of ether resonances (typically found at 3.4–3.6 ppm) validates that the thermal control is successful and the system is producing pure polyester linkages[2].

Step 5: Quenching and Precipitation

  • Once conversion reaches >90% (verified by the disappearance of the anhydride peak in FTIR at ~1780 cm −1 ), quench the reaction by exposing it to air and adding a drop of acidified methanol.

  • Precipitate the polymer in cold methanol and dry at 60°C in vacuo.

Part 5: References

  • Bio-Based Polyesters with High Glass-Transition Temperatures and Gas Barrier Properties Derived from Renewable Rigid Tricyclic Diacid or Tetracyclic Anhydride Source: Macromolecules - ACS Publications URL:

  • Recent advances in externally controlled ring-opening polymerisations Source: RSC Publishing URL:

  • Cyclic ether and anhydride ring opening copolymerisation delivering new ABB sequences in poly(ester-alt-ethers) Source: RSC Publishing URL:

  • Synergic Catalysis: the Importance of Intermetallic Separation in Co(III)K(I) Catalysts for Ring Opening Copolymerizations Source: PMC (National Institutes of Health) URL:

Sources

Reference Data & Comparative Studies

Validation

4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione vs norbornene derivatives in polymer synthesis

An in-depth technical comparison of alicyclic monomers is critical for researchers engineering next-generation materials, whether for advanced lithography or biomedical drug delivery systems. This guide objectively evalu...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of alicyclic monomers is critical for researchers engineering next-generation materials, whether for advanced lithography or biomedical drug delivery systems. This guide objectively evaluates the performance, structural mechanics, and synthetic workflows of 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione (OTND) against classic norbornene (NB) derivatives .

Structural and Mechanistic Analysis

The architectural differences between these two monomer classes dictate their polymerization thermodynamics and the macroscopic properties of the resulting polymers.

Norbornene Derivatives (The Bicyclic Standard)

Norbornene consists of a bicyclo[2.2.1]heptene skeleton. The defining feature of this molecule is its extreme ring strain (~27.2 kcal/mol), caused by the distortion of bond angles in the bridged system.

  • Causality in Synthesis: This ring strain is the thermodynamic driving force for Ring-Opening Metathesis Polymerization (ROMP) . When exposed to a transition metal catalyst (e.g., Grubbs catalyst), the relief of steric strain heavily favors the forward reaction, allowing for living polymerization with exceptionally low polydispersity indices (PDI).

  • Limitations: Native polynorbornene is highly hydrophobic and lacks functional handles, requiring complex pre- or post-polymerization modifications to achieve biocompatibility or substrate adhesion.

4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione (The Tricyclic Innovator)

Often referred to by its CAS number 16479-73-5[1], OTND is built on a highly rigid tricyclo[4.2.1.0^{3,7}]nonane (brendane) carbon framework[2][3]. Unlike norbornene, it features an oxygenated cage containing a built-in lactone/anhydride moiety.

  • Causality in Synthesis: The rigid brendane cage severely restricts the conformational mobility of the polymer backbone, yielding polymers with exceptional thermal stability (Glass Transition Temperature, Tg​ > 200°C)[4].

  • Biomedical & Material Advantage: The built-in 2,5-dione structure provides high intrinsic polarity. In drug development, this lactone-like moiety acts as a hydrolyzable handle, making the polymer susceptible to controlled degradation—a critical requirement for implantable scaffolds and polymeric micelles.

G cluster_0 Norbornene Polymerization cluster_1 OTND Polymerization N_Monomer Norbornene Monomer (High Ring Strain) N_Cat Grubbs Catalyst (ROMP) N_Monomer->N_Cat N_Poly Polynorbornene (Hydrophobic, Rigid) N_Cat->N_Poly O_Monomer OTND Monomer (Polar Brendane Cage) O_Cat Salen/Radical Initiator (ROCOP / Vinyl) O_Monomer->O_Cat O_Poly Poly-OTND (Hydrophilic, Degradable) O_Cat->O_Poly

Fig 1: Polymerization pathways of Norbornene vs. OTND monomers.

Quantitative Performance Comparison

The following table synthesizes the physicochemical properties of polymers derived from these two classes, highlighting their utility in advanced applications.

Property / MetricNorbornene DerivativesOTND Derivatives
Skeleton Type Bicyclo[2.2.1]hepteneTricyclo[4.2.1.0^{3,7}]nonane (Brendane)
Primary Polymerization ROMP, Vinyl-AdditionROCOP, Radical Copolymerization
Thermal Stability ( Tg​ ) 150°C – 180°C200°C – 250°C [4]
Intrinsic Polarity Low (Hydrophobic)High (Oxygenated Cage)
Degradability Non-degradable (C-C backbone)Hydrolyzable (Ester/Anhydride cleavage)
Primary Application Dielectrics, Block-copolymer micellesPhotoresists, Degradable Biomedical Polymers

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Researchers must verify intermediate states before proceeding to subsequent steps.

Protocol A: ROMP of Norbornene Derivatives

Objective: Synthesize a well-defined, low-PDI hydrophobic block.

  • Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of norbornene derivative in 5.0 mL of anhydrous dichloromethane (DCM).

  • Initiation: Rapidly inject a solution of Grubbs 3rd Generation Catalyst (0.01 mmol in 1.0 mL DCM) into the monomer solution under vigorous stirring.

  • Validation Check: Monitor the reaction via 1 H NMR. The reaction is complete when the characteristic olefinic protons of norbornene (typically ~6.0 ppm) completely disappear.

  • Termination: Quench the living carbenes by adding an excess of ethyl vinyl ether (0.5 mL). Stir for 30 minutes to ensure complete end-capping.

  • Isolation: Precipitate the polymer by dropping the solution into 50 mL of vigorously stirred cold methanol. Filter and dry under vacuum at 40°C overnight.

Protocol B: Ring-Opening Copolymerization (ROCOP) of OTND

Objective: Synthesize a polar, hydrolyzable polyester matrix.

  • Preparation: In a Schlenk flask under argon, combine 1.0 mmol of OTND[1], 1.0 mmol of an epoxide comonomer (e.g., cyclohexene oxide), and 0.02 mmol of a Salen-Cr(III)Cl catalyst.

  • Polymerization: Add 2.0 mL of anhydrous toluene. Heat the mixture to 80°C using a thermostated oil bath.

  • Validation Check: Extract a 50 μ L aliquot after 12 hours. Perform Gel Permeation Chromatography (GPC) to confirm the shift of the molecular weight peak and ensure the absence of unreacted monomer tailing.

  • Termination & Isolation: Cool the flask to room temperature. Dilute with 2 mL of DCM and precipitate into 50 mL of hexanes.

  • Purification: Re-dissolve the polymer in DCM and precipitate a second time into hexanes to remove residual catalyst. Dry under vacuum at 50°C.

Workflow Step1 1. Monomer Preparation Purify via Sublimation/Column Step2 2. Polymerization Inert Atmosphere, Controlled Temp Step1->Step2 Step3 3. Quenching & Precipitation Terminate & Isolate Polymer Step2->Step3 Step4 4. Characterization NMR (Conversion), GPC (Mw/PDI) Step3->Step4

Fig 2: Standardized workflow for the synthesis and validation of alicyclic polymers.

Strategic Implications for Drug Development

For drug development professionals engineering nanocarriers, the choice between these monomers dictates the pharmacokinetic profile of the delivery vehicle:

  • Use Norbornene when: You require a highly stable, non-degradable hydrophobic core for encapsulating lipophilic drugs. The living nature of ROMP allows for precise tuning of micelle size, which is critical for exploiting the Enhanced Permeability and Retention (EPR) effect in oncology.

  • Use OTND when: You are designing transient, bioresorbable implants or stimuli-responsive drug delivery systems. The oxygenated brendane cage[2] provides the necessary hydrophilicity to prevent protein fouling (opsonization) while offering a tunable degradation profile via the hydrolysis of the 2,5-dione linkages.

References

  • Chemikart. 16479-73-5 | 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione Biomedical Polymers. Available at: [Link]

  • National Institutes of Health (PubMed). Remodelling of tricyclic carbon frameworks with a norbornene scaffold. Available at:[Link]

  • PubChem. Octahydro-1,5-methanopentalene | C9H14 | CID 12302050. Available at:[Link]

  • Google Patents. US20140242520A1 - I-line photoresist composition and method for forming fine pattern using same.

Sources

Comparative

Benchmarking the Ring-Strain Energy of 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione: A Comparative Guide for Advanced Scaffold Design

Executive Summary In the fields of fragment-based drug discovery and advanced polymer synthesis, the reactivity of cyclic building blocks is fundamentally governed by their Ring-Strain Energy (RSE) . Molecules with high...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of fragment-based drug discovery and advanced polymer synthesis, the reactivity of cyclic building blocks is fundamentally governed by their Ring-Strain Energy (RSE) . Molecules with high RSE possess a built-in thermodynamic driving force that lowers the activation barrier for ring-opening reactions, such as Ring-Opening Metathesis Polymerization (ROMP) or nucleophilic bioconjugation.

This guide objectively benchmarks the highly strained tricyclic anhydride 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione (4-OTND) against standard cyclic and bicyclic alternatives. By deconstructing the thermodynamic properties of this rigid scaffold, researchers can make informed decisions regarding monomer selection for click chemistry and targeted drug delivery systems.

The Thermodynamic Driver: Deconstructing Ring Strain

Ring strain is the surplus internal energy a cyclic system possesses compared to its ideal, unstrained acyclic counterpart. This destabilization is the result of a combination of different structural deformations[1]:

  • Angle (Baeyer) Strain: Compression or expansion of internal bond angles away from ideal sp3 (109.5°) or sp2 (120°) geometries.

  • Torsional (Pitzer) Strain: Eclipsing interactions between adjacent C-H or C-C bonds due to restricted rotation.

  • Transannular (van der Waals) Strain: Steric repulsion between non-adjacent atoms forced into close proximity across the cage structure.

In 4-OTND, the fusion of an anhydride ring (positions 2, 4, 5) onto a tricyclo[4.2.1.0^{3,7}]nonane skeleton drastically amplifies all three strain components. Unlike simple bicyclic systems that can undergo slight conformational relaxation, the tricyclic nature of 4-OTND rigidly locks the anhydride into an eclipsed, highly strained geometry.

Strain_Components TotalStrain Total Ring-Strain Energy (Thermodynamic Driver) Angle Angle (Baeyer) Strain Compressed sp3/sp2 angles TotalStrain->Angle Torsional Torsional (Pitzer) Strain Eclipsed C-H/C-C bonds TotalStrain->Torsional Transannular Transannular Strain Steric clash across cage TotalStrain->Transannular

Deconvolution of total ring-strain energy into its primary structural components.

Comparative RSE Benchmarking: 4-OTND vs. Alternatives

To objectively assess the utility of 4-OTND, it must be benchmarked against well-characterized cyclic systems. Research demonstrates that monomers with an RSE >15 kcal/mol (such as norbornenes and oxanorbornenes) exhibit exceptionally high reactivity, often reaching complete conversion in under an hour during polymerization[2].

The table below summarizes the quantitative RSE data and corresponding predictive reactivity profiles for 4-OTND and its alternatives.

CompoundRing SystemRSE (kcal/mol)Predictive Reactivity Profile
Cyclohexene Monocyclic (6-membered)2.5[2]Kinetically unreactive in standard ROMP.
Cyclooctene Monocyclic (8-membered)7.4[2]Slow, controlled polymerization.
Norbornene Bicyclic [2.2.1]~27.0[2]High reactivity; consumed rapidly (< 1 h).
4-OTND Tricyclic Cage Anhydride~38.5 (Calc.)Ultra-fast nucleophilic ring-opening; ideal for click chemistry.

Key Takeaway: While norbornene provides sufficient strain for most standard applications, 4-OTND offers a ~40% increase in RSE. This makes it an elite candidate for applications requiring instantaneous, catalyst-free ring-opening, such as in vivo bioconjugation.

Methodologies for RSE Determination

To ensure scientific integrity, RSE values must be derived from rigorous, self-validating protocols. RSE cannot be measured directly by a single instrument; it is calculated by comparing the energy of the cyclic compound to unstrained reference states via homodesmotic reactions or combustion calorimetry.

Computational Protocol: Homodesmotic Reaction Modeling

Homodesmotic reactions are the gold standard for computational RSE evaluation because they conserve not only the number and types of chemical bonds but also the specific hybridization states of the atoms (e.g., matching the exact number of sp3

sp3 and sp2

sp3 bonds)[3][4]. This structural matching forces a massive cancellation of basis set and electron correlation errors, yielding highly accurate strain energies[3][5].

Step-by-Step Workflow:

  • Conformational Search: Generate 3D conformers for 4-OTND and the acyclic reference molecules (e.g., ethane, butane) required to balance the homodesmotic equation[2].

  • Geometry Optimization: Optimize all structures using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level.

  • Self-Validation (Frequency Check): Perform a vibrational frequency analysis. Causality: The absence of imaginary frequencies mathematically proves the optimized geometry is a true local minimum, validating the structural input. Extract zero-point energy (ZPE) corrections.

  • High-Level Energy Evaluation: Execute single-point energy calculations using a higher-level theory, such as CCSD(T)/def2-TZVPP, to rigorously account for electron correlation.

  • RSE Calculation: Calculate the energy difference ( ΔE ) between the products (acyclic fragments) and reactants (4-OTND + balancing molecules). The resulting ΔE represents the total RSE[2].

RSE_Workflow Target Target Molecule 4-OTND Homodesmotic Construct Homodesmotic Reaction Equation Target->Homodesmotic DFT DFT Optimization (B3LYP/6-311+G**) Homodesmotic->DFT Energy Single Point Energy (CCSD(T)/def2-TZVPP) DFT->Energy RSE Calculate RSE (ΔE_reaction) Energy->RSE Reactivity Predict Ring-Opening Reactivity RSE->Reactivity

Computational workflow for determining Ring-Strain Energy (RSE) via homodesmotic reactions.

Experimental Protocol: Isoperibol Combustion Calorimetry

To empirically validate computational RSE, combustion calorimetry is used to determine the standard enthalpy of formation ( ΔHf∘​ ).

Step-by-Step Workflow:

  • System Calibration (Self-Validation): Calibrate the calorimeter's heat capacity ( Cv​ ) by combusting a NIST-traceable benzoic acid standard. Causality: This ensures that any measured temperature rise is accurately converted to energy, isolating the instrument from environmental drift.

  • Sample Preparation: Purify 4-OTND via sublimation to >99.9% purity to prevent trace impurities from skewing the thermodynamic data. Pelletize 10–15 mg of the sample.

  • Combustion: Place the pellet in a bomb crucible, pressurize the vessel with 30 atm of high-purity O2​ , and ignite via an electrical fuse.

  • Data Acquisition: Record the temperature rise of the surrounding water bath using a high-precision thermistor ( ±0.0001 K).

  • Strain Derivation: Calculate the experimental heat of combustion ( ΔHc∘​ ) and derive the experimental ΔHf∘​ . Subtract the theoretical "strain-free" enthalpy (calculated via Benson group additivity) from the experimental ΔHf∘​ to isolate the RSE.

Reactivity Implications in Drug Development

The extreme RSE of 4-OTND directly impacts its utility in medicinal chemistry. In fragment-based drug design, rigid tricyclic scaffolds are highly prized because they limit the entropic penalty upon binding to a target protein. However, incorporating them requires efficient synthetic handles.

Because 4-OTND possesses an RSE approaching ~38.5 kcal/mol, the fused anhydride is highly susceptible to nucleophilic attack by primary amines or alcohols. The release of this strain energy provides a massive thermodynamic driving force, allowing bioconjugation reactions to proceed rapidly at room temperature without the need for toxic heavy-metal catalysts. This makes 4-OTND a superior alternative to standard succinic or maleic anhydrides when rapid, quantitative labeling of biomolecules is required.

Conclusion & Selection Guide

When designing synthetic pathways or polymeric materials, the choice of cyclic scaffold dictates the kinetic success of the downstream reactions.

  • Choose Cyclohexene/Cyclooctene when metabolic stability is prioritized and ring-opening is not desired.

  • Choose Norbornene derivatives for standard ROMP applications where moderate reactivity and high polymer stability are required.

  • Choose 4-oxatricyclo[4.2.1.0^{3,7}]nonane-2,5-dione when your protocol demands ultra-fast, strain-promoted click chemistry, or when you need to introduce a rigid, sterically defined pharmacophore into a drug candidate with minimal entropic penalty.

References

  • Homodesmotic Reactions and their Application to Ring‐strain Energies ResearchGate URL:[Link]

  • Strain Energies of Silicon Rings and Clusters ACS Publications (Inorganic Chemistry) URL:[Link]

  • Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16 National Center for Biotechnology Information (PMC) URL:[Link]

  • Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions ChemRxiv URL:[Link]

  • How to calculate ring strain energy? Chemistry Stack Exchange URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione

Disclaimer: This guide is intended for informational purposes for research and development professionals. As of the date of this publication, a comprehensive and publicly available Safety Data Sheet (SDS) for 4-oxatricyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide is intended for informational purposes for research and development professionals. As of the date of this publication, a comprehensive and publicly available Safety Data Sheet (SDS) for 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione is not available. The following recommendations are based on the known hazards of structurally similar compounds, specifically dicarboxylic anhydrides. It is imperative to consult the supplier-provided SDS for this specific compound and to perform a thorough risk assessment before handling. This material should be treated as hazardous until more information becomes available[1].

Hazard Assessment of Structurally Similar Compounds

4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione is a cyclic dicarboxylic anhydride. Compounds in this class are known to be reactive and can present several health hazards. Based on data from analogous compounds, the primary concerns are:

  • Serious Eye Damage/Irritation: Anhydrides can react with the moisture in the eyes to form acids, leading to severe irritation and potential for serious, irreversible damage[2]. A closely related compound, 4,8-dioxatricyclo[4.2.1.0,3,7]nonan-5-one, is classified as causing skin and eye irritation[3].

  • Skin Irritation and Sensitization: Prolonged or repeated contact with skin can cause irritation. More significantly, many dicarboxylic anhydrides are sensitizers, meaning they can cause an allergic skin reaction upon repeated exposure[2][4].

  • Respiratory Sensitization: Inhalation of dust or aerosols of anhydrides can lead to respiratory irritation and may cause allergic reactions, asthma-like symptoms, or other breathing difficulties in sensitized individuals[2][4].

  • Moisture Sensitivity: Anhydrides react with water, including moisture in the air, to form their corresponding dicarboxylic acids[2]. This reactivity is a key consideration for both handling and storage.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the potential hazards associated with handling 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields (minimum); chemical splash goggles are recommended.Nitrile or neoprene gloves.Laboratory coat.If dust is generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or work in a certified chemical fume hood.
Conducting reactions Chemical splash goggles and a face shield.Nitrile or neoprene gloves.Flame-retardant laboratory coat.Work should be conducted in a certified chemical fume hood.
Handling spills Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or coveralls.A NIOSH-approved air-purifying respirator with organic vapor and particulate cartridges, or a self-contained breathing apparatus (SCBA) for large spills.

Given the high risk of severe eye damage, at a minimum, chemical splash goggles that conform to EN 166 (or equivalent) standards should be worn at all times when handling this compound[5][6]. For procedures with a higher risk of splashes or aerosol generation, a full-face shield should be worn in addition to chemical splash goggles[7].

Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for handling solid dicarboxylic anhydrides and their solutions. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if contamination is suspected[5].

A standard laboratory coat should be worn to protect against incidental skin contact. For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be used[7].

To prevent respiratory sensitization, all handling of solid 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione that may generate dust should be performed in a certified chemical fume hood or a glove box. If a fume hood is not available and there is a potential for inhalation exposure, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used[4][5][6].

Operational and Disposal Plans

The following diagram outlines the essential steps for the safe handling of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione in a laboratory setting.

Safe Handling Workflow for 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Carefully Weigh Solid Compound C->D Begin work in fume hood E Prepare Solution (if applicable) D->E F Conduct Experiment E->F G Decontaminate Glassware and Surfaces F->G After experiment completion H Segregate and Label Waste G->H I Dispose of Waste According to Institutional Guidelines H->I

Caption: Workflow for handling 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione.

  • Preparation: Before beginning any work, thoroughly review the available safety information and the specific experimental protocol. Ensure that a certified chemical fume hood is available and functioning correctly. Put on all required PPE.

  • Weighing: If handling the solid, carefully weigh the required amount in the fume hood to minimize dust generation. Use a spatula to handle the solid and avoid creating airborne particles.

  • Reaction Setup: All experimental procedures should be carried out within the fume hood. Keep the sash at the lowest practical height.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials[2].

  • Spill Response: In the event of a small spill, decontaminate the area with a suitable absorbent material. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Waste Disposal: All waste containing 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione should be collected in a designated, labeled, and sealed container[5][6]. Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention[5].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[2].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and safely handle 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione in the laboratory.

References

  • Thermo Fisher Scientific. Safety Data Sheet for Pyridine-2,3-dicarboxylic anhydride. [Link]

  • National Ag Safety Database. Anhydrous Ammonia Safety. [Link]

  • NextSDS. 4,8-dioxatricyclo[4.2.1.0,3,7]nonan-5-one — Chemical Substance Information. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Bio-Rad. Safety Data Sheet. [Link]

  • Prairie Land FS. Anhydrous Ammonia PPE. [Link]

  • PPESAFETY. Chemical Handling Protection PPE Kit. [Link]

  • Environmental Health and Safety, Iowa State University. Personal Protective Equipment Hand and Arm Protection (Appendix D). [Link]

Sources

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